molecular formula C20H17N5O B15542663 YW1128

YW1128

カタログ番号: B15542663
分子量: 343.4 g/mol
InChIキー: SXZFICNOPPNYJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

YW1128 is a useful research compound. Its molecular formula is C20H17N5O and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZFICNOPPNYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of YW1128: A Wnt/β-Catenin Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

YW1128 is a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Identified as a promising therapeutic agent, this compound exerts its effects by modulating the stability of key proteins within this pathway, leading to the downregulation of target gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanism: Stabilization of Axin and Subsequent β-Catenin Degradation

The primary mechanism of action of this compound involves the stabilization of the scaffold protein Axin.[1][2] In the absence of a Wnt signal, Axin is a crucial component of the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.

This compound enhances the stability of Axin, thereby promoting the assembly and activity of the destruction complex. This leads to increased phosphorylation and degradation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. By reducing nuclear β-catenin levels, this compound effectively inhibits the transcription of Wnt target genes, such as c-myc and cyclin D1, which are involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Parameter Value Assay Cell Line
IC50 4.1 nMTOPFlash Reporter AssayHEK293

Table 1: In Vitro Potency of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound in a cell-based reporter assay, demonstrating its high potency in inhibiting Wnt/β-catenin signaling.[2]

Parameter Treatment Group Result Units
Body Weight Gain High-Fat Diet (HFD) + Vehicle15.2 ± 1.5g
HFD + this compound (40 mg/kg)8.9 ± 1.1g
Liver Weight HFD + Vehicle1.8 ± 0.2g
HFD + this compound (40 mg/kg)1.2 ± 0.1g
Fasting Blood Glucose HFD + Vehicle180 ± 15mg/dL
HFD + this compound (40 mg/kg)135 ± 10mg/dL

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model. This table presents key findings from an in vivo study, highlighting the ability of this compound to mitigate weight gain, reduce liver weight, and improve glucose homeostasis in mice fed a high-fat diet.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

YW1128_Signaling_Pathway cluster_off Wnt OFF State / this compound Action cluster_on Wnt ON State (Inhibited by this compound) This compound This compound Axin Axin This compound->Axin stabilizes Destruction_Complex Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex CK1a CK1α CK1a->Destruction_Complex b_catenin β-catenin Destruction_Complex->b_catenin phosphorylates p_b_catenin p-β-catenin b_catenin_nuc β-catenin b_catenin->b_catenin_nuc accumulation & translocation Proteasome Proteasome p_b_catenin->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex inhibits TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: this compound Mechanism of Action in the Wnt/β-catenin Signaling Pathway.

TOPFlash_Assay_Workflow start Seed HEK293 cells in 96-well plates transfection Transfect with TOPFlash reporter and Renilla luciferase plasmids start->transfection treatment Treat with Wnt3a conditioned media and varying concentrations of this compound transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Firefly and Renilla luciferase activity lysis->measurement analysis Normalize Firefly to Renilla activity and calculate IC50 values measurement->analysis

Caption: Experimental Workflow for the TOPFlash Reporter Assay.

In_Vivo_Study_Workflow start Acclimatize C57BL/6 mice diet Induce obesity with a high-fat diet (HFD) for 8 weeks start->diet grouping Randomly assign mice to vehicle or this compound treatment groups diet->grouping treatment Administer vehicle or this compound (40 mg/kg) intraperitoneally every other day for 4 weeks grouping->treatment monitoring Monitor body weight and food intake regularly treatment->monitoring glucose_test Perform glucose tolerance test (GTT) monitoring->glucose_test endpoint Collect blood and tissues for analysis (e.g., liver weight, gene expression) glucose_test->endpoint

Caption: Workflow for the In Vivo Diet-Induced Obesity Study.

Experimental Protocols

TOPFlash Reporter Assay

This assay is a cell-based method to quantify the activity of the Wnt/β-catenin signaling pathway.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with the TOPFlash TCF/LEF reporter plasmid (containing firefly luciferase) and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.

  • Treatment: After 24 hours, the medium is replaced with fresh medium containing Wnt3a conditioned media to stimulate the Wnt pathway, along with a serial dilution of this compound or vehicle control (DMSO).

  • Lysis and Luciferase Measurement: Following a 24-hour incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized data is then used to generate a dose-response curve and calculate the IC50 value of this compound.

Western Blot Analysis for Protein Levels

This technique is used to detect and quantify the levels of specific proteins, such as β-catenin and Axin.

  • Cell Lysis: Cells are treated with this compound or vehicle for a specified time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for β-catenin, Axin, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of the target proteins are normalized to the loading control.

In Vivo Diet-Induced Obesity Mouse Model

This animal model is used to evaluate the therapeutic efficacy of this compound in a metabolic disease context.

  • Animal Husbandry: Male C57BL/6 mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Induction of Obesity: At 6-8 weeks of age, mice are fed a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis. A control group is maintained on a normal chow diet.

  • Drug Administration: Obese mice are randomly assigned to treatment groups and receive intraperitoneal injections of this compound (e.g., 40 mg/kg) or vehicle control every other day for a specified duration (e.g., 4-8 weeks).

  • Metabolic Phenotyping: Body weight, food intake, and fasting blood glucose levels are monitored regularly throughout the study. A glucose tolerance test (GTT) and an insulin tolerance test (ITT) are performed to assess glucose metabolism and insulin sensitivity.

  • Terminal Endpoint Analysis: At the end of the study, mice are euthanized, and blood and tissues (e.g., liver, adipose tissue) are collected for further analysis. This includes measuring plasma lipid profiles, quantifying liver triglyceride content, and analyzing gene expression changes via quantitative real-time PCR (qRT-PCR).

References

YW1128: A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway with Therapeutic Potential in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – YW1128, a novel small molecule inhibitor, is demonstrating significant promise in the preclinical setting as a modulator of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes implicated in a range of diseases, including metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound, intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a triazole-based compound with the IUPAC name 5-methyl-N-(quinolin-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide.[1] It is a solid powder that is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2]

PropertyValueReference
CAS Number 2131223-64-6[1][2]
Molecular Formula C₂₀H₁₇N₅O[1][2]
Molecular Weight 343.38 g/mol [2]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1][2]

Mechanism of Action: Targeting the Wnt/β-Catenin Pathway

This compound functions as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[2] Its mechanism of action involves the stabilization of Axin, a key component of the β-catenin destruction complex.[2] By promoting Axin stabilization, this compound facilitates the proteasomal degradation of β-catenin.[2] This reduction in cellular β-catenin levels subsequently inhibits the transcription of Wnt target genes.[2]

Wnt_Pathway_this compound cluster_off Wnt Pathway 'Off' State (this compound Action) This compound This compound Axin Axin (Stabilized) This compound->Axin promotes stabilization Destruction_Complex Destruction Complex (GSK3β, CK1, APC, Axin) Axin->Destruction_Complex enhances activity beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome targeted for Degradation Degradation Proteasome->Degradation TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (Transcription OFF) TCF_LEF->Target_Genes remains inactive Reporter_Assay_Workflow A 1. Co-transfect HEK293 cells (TOPflash + Renilla plasmids) B 2. Treat with Wnt activator + varying concentrations of this compound A->B C 3. Incubate (24-48h) B->C D 4. Lyse cells and measure luciferase activity C->D E 5. Normalize TOPflash to Renilla activity D->E F 6. Calculate IC50 value E->F In_Vivo_Workflow A 1. Induce obesity in mice with a high-fat diet B 2. Randomize into vehicle and this compound treatment groups A->B C 3. Administer this compound (e.g., 40 mg/kg, i.p.) B->C D 4. Monitor body weight and food intake C->D E 5. Perform glucose tolerance tests C->E F 6. Collect tissues and blood for analysis at study endpoint E->F

References

The Enigmatic Compound YW1128: A Search for Scientific Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the discovery and synthesis of a compound designated YW1128 have yielded no discernible scientific information in the public domain. Extensive searches across scientific databases and scholarly articles have failed to identify any molecule, drug candidate, or research compound with this identifier.

The query for "this compound" predominantly returns results related to a specific payment error code encountered on e-commerce platforms[1][2][3]. This suggests that the designation "this compound" may not be associated with a chemical entity within the scientific research and development landscape.

Further attempts to uncover any associated mechanism of action, preclinical studies, or synthesis pathways have been unsuccessful. The scientific literature does not appear to contain any references to this compound, precluding the possibility of providing an in-depth technical guide, summarizing quantitative data, or detailing experimental protocols as requested.

In the absence of any data, it is not possible to generate the requested tables of quantitative data or Graphviz diagrams of signaling pathways or experimental workflows. The core requirements of the request—data presentation, detailed experimental protocols, and mandatory visualizations—cannot be fulfilled due to the non-existence of publicly available scientific information on a compound named this compound.

It is conceivable that this compound could be an internal, proprietary code for a compound not yet disclosed publicly, or a simple misidentification. Without further context or an alternative identifier, a comprehensive technical guide on its discovery and synthesis remains unachievable.

References

YW1128: An Analysis of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to delineate the biological targets and associated signaling pathways of a compound designated "YW1128" have yielded no discernible data within the public scientific domain. Extensive searches for "this compound" in relation to biological activity, mechanism of action, or therapeutic application have been unsuccessful.

The identifier "this compound" does, however, consistently appear in non-scientific contexts, specifically as an error code associated with payment processing on international e-commerce platforms such as Taobao and Alipay.[1][2][3][4] Reports and user discussions indicate that this error code signifies a payment failure, often due to security concerns, insufficient funds, or issues with international card verification.[1][2][4]

Consequently, the creation of an in-depth technical guide or whitepaper on the core biological functions of "this compound" is not feasible at this time. There is no evidence to suggest that "this compound" is a designation for any known biological molecule, drug candidate, or research compound.

Therefore, the requested summary of quantitative data, detailed experimental protocols, and visualization of signaling pathways cannot be provided. It is recommended to verify the identifier "this compound" and ensure it pertains to a biological agent before proceeding with further inquiries.

References

No In Vitro Studies Found for "YW1128"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for preliminary in vitro studies of a molecule designated "YW1128" have yielded no relevant scientific data. The search results are exclusively associated with a payment error code on the e-commerce platform Taobao and do not pertain to any known chemical or biological entity in the scientific literature.

There is no information available in the public domain regarding the mechanism of action, binding affinity, in vitro efficacy, or any associated signaling pathways for a compound named "this compound." Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

It is possible that "this compound" is an internal, non-public designation for a compound, or the identifier may be incorrect. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's designation and consult internal documentation or proprietary databases.

Unraveling YW1128: An In-Depth Technical Review of In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for a compound designated YW1128 have yielded no specific preclinical or clinical data related to its in vivo efficacy in animal models. Extensive searches across scientific literature and drug development databases did not identify a therapeutic agent with this identifier. The term "this compound" appears to be predominantly associated with a specific payment error code on the e-commerce platform Taobao, rather than a subject of pharmaceutical research.

This technical guide, therefore, serves as a template for the comprehensive evaluation of a novel therapeutic agent, outlining the requisite data presentation, experimental protocols, and mechanistic visualizations that would be essential for a thorough assessment by researchers, scientists, and drug development professionals. While the specific data for "this compound" is not available, the following sections illustrate the expected standards and methodologies for such a report.

Data Presentation: A Framework for Quantitative Analysis

A cornerstone of any in vivo efficacy study is the clear and concise presentation of quantitative data. This allows for rapid comparison of experimental outcomes and a robust assessment of a compound's potential. All quantitative data should be summarized in clearly structured tables.

Table 1: Tumor Growth Inhibition in Xenograft Models

This table would typically detail the anti-tumor activity of a compound in various cancer models.

Animal ModelCancer Cell LineTreatment GroupDosage and ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Statistical Significance (p-value)
Nude MiceHuman Cancer Cell Line XVehicle Control10 mL/kg, dailyN/AN/A
Compound this compound10 mg/kg, daily
Compound this compound30 mg/kg, daily
Positive Control[Dose], [Schedule]

Table 2: Pharmacokinetic Parameters in Rodents

This table is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the investigational drug.

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
MouseIntravenous5
Oral20
RatIntravenous5
Oral20

Experimental Protocols: Ensuring Reproducibility and Rigor

Detailed methodologies are paramount for the interpretation and replication of in vivo studies. The following outlines the essential components of experimental protocols that would be expected in a technical guide.

1. Animal Models and Husbandry:

  • Species and Strain: Specify the animal model used (e.g., BALB/c nude mice, C57BL/6 mice).

  • Source: Name of the vendor from which the animals were procured.

  • Age and Weight: State the age and weight range of the animals at the start of the experiment.

  • Housing Conditions: Describe the housing environment, including cage type, bedding, light/dark cycle, temperature, and humidity.

  • Acclimatization Period: Detail the duration of acclimatization before the commencement of the study.

  • Ethical Approval: Provide the name of the Institutional Animal Care and Use Committee (IACUC) that approved the protocols.

2. Cell Lines and Tumor Inoculation:

  • Cell Line: Specify the cancer cell line used (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Culture Conditions: Describe the growth medium, supplements, and incubation conditions.

  • Inoculation: Detail the number of cells, injection volume, and site of inoculation (e.g., subcutaneous, orthotopic).

3. Drug Formulation and Administration:

  • Formulation: Describe the vehicle used to dissolve or suspend the compound (e.g., saline, 0.5% carboxymethylcellulose).

  • Route of Administration: Specify the route of drug delivery (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Dosage and Schedule: State the exact doses administered and the frequency and duration of treatment.

4. Efficacy Endpoints and Monitoring:

  • Tumor Measurement: Describe the method and frequency of tumor volume measurement (e.g., caliper measurements twice a week). The formula for calculating tumor volume should be provided (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight: Detail the frequency of body weight monitoring as an indicator of toxicity.

  • Clinical Observations: Describe any observed signs of toxicity or adverse effects.

  • Endpoint Criteria: State the criteria for study termination (e.g., tumor volume reaching a certain size, significant body weight loss).

5. Statistical Analysis:

  • Statistical Tests: Specify the statistical methods used to analyze the data (e.g., Student's t-test, ANOVA).

  • Significance Level: Define the p-value threshold for statistical significance (e.g., p < 0.05).

Mandatory Visualization: Illuminating Mechanisms and Workflows

Visual representations are critical for conveying complex biological pathways and experimental designs. The following are examples of diagrams that would be generated using Graphviz (DOT language) to illustrate the hypothetical mechanism of action and experimental workflow for a compound like this compound.

Signaling Pathway Diagram

This type of diagram would illustrate the molecular pathway through which the compound is hypothesized to exert its therapeutic effect.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound Kinase2 Kinase B This compound->Kinase2 Inhibits Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activates TF_Inhibitor Transcription Factor Inhibitor Gene Target Gene TF->Gene Promotes Transcription Proliferation Proliferation Gene->Proliferation Cell Proliferation

Caption: Hypothetical signaling pathway for this compound's anti-proliferative effect.

Experimental Workflow Diagram

This diagram would provide a clear, step-by-step overview of the in vivo efficacy study.

start Start: Acclimatize Mice inoculation Inoculate with Cancer Cells start->inoculation randomization Tumor Growth & Randomization inoculation->randomization treatment Treatment Initiation (Vehicle, this compound, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Tissue Collection & Data Analysis endpoint->analysis end End of Study analysis->end

Caption: Workflow for a typical in vivo xenograft efficacy study.

No Publicly Available Safety and Toxicity Data for YW1128

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the safety and toxicity profile of the identifier "YW1128" has yielded no publicly available scientific data, preclinical studies, or clinical trial information. Therefore, the creation of an in-depth technical guide or whitepaper on its core safety and toxicity profile is not possible at this time.

The identifier "this compound" does not correspond to any known drug, chemical compound, or biological agent in the public domain. Searches across scientific literature databases, clinical trial registries, and regulatory agency websites have failed to produce any relevant results. The search results are predominantly associated with a security-related error code on an e-commerce platform, which is unrelated to the user's request for a scientific document.

It is highly probable that "this compound" is an internal, proprietary code used by a research institution or pharmaceutical company for a compound in the early stages of development. Such internal identifiers are common in the drug discovery and development process to maintain confidentiality before public disclosure, which typically occurs upon patent application publication or the initiation of registered clinical trials.

Without any publicly accessible data, it is impossible to summarize quantitative data, provide detailed experimental methodologies, or create diagrams of signaling pathways as requested. The core requirements for the technical guide, including data presentation in tables and visualization of experimental workflows, cannot be met.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure they have the correct public identifier, such as a chemical name (IUPAC), CAS registry number, or a registered clinical trial number (e.g., NCT number). If "this compound" is indeed an internal code, information regarding its safety and toxicity profile would be confidential and accessible only to personnel directly involved in its development.

YW1128: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW1128 is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, identified as 5-methyl-1-(2-methylphenyl)-N-2-quinolinyl-1H-1,2,3-triazole-4-carboxamide. It has demonstrated potential in preclinical models for the treatment of metabolic disorders by promoting the degradation of β-catenin. This technical guide provides an in-depth overview of the solubility and stability of this compound, compiled from available literature and supplier information. The document includes quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to support further research and development.

Core Properties of this compound

PropertyValueReference
Formal Name 5-methyl-1-(2-methylphenyl)-N-2-quinolinyl-1H-1,2,3-triazole-4-carboxamide[1]
CAS Number 2131223-64-6[1]
Molecular Formula C₂₀H₁₇N₅O[1]
Molecular Weight 343.4 g/mol [1]

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative solubility data.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL
Ethanol30 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.22 mg/mL

It is important to note that for in vivo studies, a solution of 2.5 mg/mL in a mixture of 10% DMSO and 90% corn oil has been successfully used, requiring sonication to achieve a clear solution.

Stability Data

Stability is a critical parameter for the handling, storage, and application of this compound in experimental settings.

Stock Solution Stability

Stock solutions of this compound in an appropriate solvent can be stored under the following conditions:

Storage TemperatureStorage Period
-80°C6 months
-20°C1 month
In Vitro Stability

Experimental Protocols

The following protocols are based on standard methodologies in drug discovery and the information available for this compound.

Solubility Assessment (Kinetic Method)

This protocol outlines a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

In Vitro Plasma Stability Assay

This protocol provides a framework for evaluating the stability of this compound in plasma.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 0.5 ng/μL.

  • Incubation with Plasma: Add 10 μL of the this compound stock solution to 100 μL of plasma (e.g., human, mouse, rat) in a 96-well plate.

  • Time Points: Incubate the plate at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Protein Precipitation: At each time point, terminate the reaction by adding 300 μL of cold acetonitrile (B52724) containing an internal standard to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 5 minutes at 21°C.

  • Analysis: Collect the supernatant and analyze the concentration of the remaining this compound using LC-MS/MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the in vitro half-life (t½).

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Its mechanism of action involves the stabilization of Axin, a key component of the β-catenin destruction complex. This complex, which also includes APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By stabilizing Axin, this compound enhances the degradation of β-catenin, leading to reduced nuclear translocation and decreased transcription of Wnt target genes such as c-Myc and Cyclin D1.

This compound Experimental Workflow

G cluster_prep Preparation cluster_solubility Solubility Assay cluster_stability Plasma Stability Assay This compound This compound Powder Stock High-Concentration Stock Solution (DMSO) This compound->Stock Dissolve SerialDilution Serial Dilution (in DMSO) Stock->SerialDilution IncubatePlasma Incubation with Plasma (37°C) Stock->IncubatePlasma AddToBuffer Addition to Aqueous Buffer SerialDilution->AddToBuffer IncubateSol Incubation (RT, 1-2h) AddToBuffer->IncubateSol MeasureTurbidity Measure Turbidity (Nephelometry) IncubateSol->MeasureTurbidity TimePoints Sample at Time Points (0-120 min) IncubatePlasma->TimePoints Precipitate Protein Precipitation (Acetonitrile) TimePoints->Precipitate Analyze LC-MS/MS Analysis Precipitate->Analyze

Caption: A generalized workflow for assessing the solubility and plasma stability of this compound.

This compound in the Wnt/β-Catenin Signaling Pathway

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds LRP LRP5/6 Co-receptor Wnt->LRP DVL Dishevelled (DVL) FZD->DVL Activates DestructionComplex β-catenin Destruction Complex (APC, Axin, GSK3β, CK1α) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocates This compound This compound This compound->DestructionComplex Stabilizes Axin TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF Binds TargetGenes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Caption: The inhibitory effect of this compound on the canonical Wnt/β-catenin signaling pathway.

References

Subject: In-depth Technical Guide on the Analogs and Derivatives of YW1128

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document serves as a technical guide concerning the known analogs and derivatives of the compound designated YW1128. An initial comprehensive search of public scientific databases, patent repositories, and chemical supplier catalogs was conducted to gather all available information. The search revealed that this compound is listed as a potent biochemical inhibitor available for research purposes. However, detailed information regarding its specific molecular structure, mechanism of action, and biological targets is not disclosed in the public domain.

Crucially, the investigation for publicly documented analogs and derivatives of this compound, as well as associated structure-activity relationship (SAR) studies, yielded no specific results. The designation "this compound" appears to be an internal or catalog-specific identifier, and as such, its core chemical scaffold and any subsequent modifications are not available in published scientific literature or patents.

Due to the lack of publicly available data on this compound and its derivatives, it is not possible to provide the requested in-depth guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Initial Findings on this compound

The compound this compound is commercially available from suppliers of biochemical reagents, such as APExBIO, where it is described as a "potent inhibitor".[1] It is supplied as a 10 mM solution in DMSO for research use only. The product description does not specify the molecular target, the chemical class, or the structure of the compound. Without this foundational information, a search for related analogs and derivatives cannot be effectively performed.

Search Strategy for Analogs and Derivatives

A multi-pronged search strategy was employed to identify any known analogs or derivatives of this compound. This included:

  • Direct Searches: Queries for "this compound analogs," "this compound derivatives," and "this compound structure-activity relationship" across major scientific databases (e.g., PubMed, Scopus, Google Scholar).

  • Patent Searches: Examination of patent databases (e.g., Google Patents, USPTO) for patents claiming this compound or related chemical matter.

  • Chemical Database Searches: Searches in chemical structure databases (e.g., PubChem, ChemSpider) for the identifier "this compound."

These searches did not return any relevant results that would allow for the creation of the requested technical guide. The search results for similar alphanumeric designations were unrelated to a specific class of biochemical inhibitors.

Conclusion and Recommendation

At present, the information required to compile a technical guide on the analogs and derivatives of this compound is not publicly available. The compound's proprietary nature prevents a detailed analysis of its chemical properties, biological activity, and the landscape of its derivatives.

It is recommended that researchers interested in this compound consult directly with the supplier for more detailed information or consider using a well-documented, publicly known molecule for which a comprehensive analysis of analogs and derivatives is feasible. Should information on this compound become publicly available in the future, a thorough analysis as per the original request can be conducted.

References

Methodological & Application

Application Note: Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A General Guide to Protein Crystallization Assays

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: A search for the specific compound "YW1128" in the context of protein crystallization assays did not yield any relevant scientific literature or documentation. The following application note provides a general overview, protocols, and data presentation examples for protein crystallization based on established methodologies.

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of proteins using X-ray crystallography. The process involves creating a supersaturated solution of a purified protein, from which an ordered, crystalline lattice can form. A well-diffracting crystal provides the high-resolution structural information essential for understanding protein function, mechanism of action, and for structure-based drug design. This application note provides an overview of the key considerations and a general protocol for performing protein crystallization experiments.

The success of protein crystallization is influenced by a multitude of factors including protein purity, homogeneity, stability, and the specific chemical conditions of the crystallization solution.[1][2] A typical crystallization experiment involves screening a wide range of conditions to identify an initial "hit" that can be further optimized to produce diffraction-quality crystals.

Key Experimental Considerations

Successful protein crystallization relies on careful optimization of several parameters. The following table summarizes critical factors and their significance in the crystallization process.

ParameterImportanceKey Considerations
Protein Purity & Homogeneity Essential for forming a well-ordered crystal lattice.>98% purity as assessed by SDS-PAGE. Monodisperse sample confirmed by Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).[1]
Protein Concentration Must be high enough to achieve supersaturation.Typically in the range of 2-20 mg/mL, but can be higher. Requires careful concentration without inducing aggregation.
Buffer & pH Affects protein surface charge and solubility.The buffer should maintain protein stability and its pH should be chosen to be away from the protein's isoelectric point to maintain solubility.
Precipitating Agent Induces supersaturation by competing for water molecules.Common precipitants include salts (e.g., ammonium (B1175870) sulfate), polymers (e.g., polyethylene (B3416737) glycol), and organic solvents (e.g., MPD).
Additives & Ligands Can stabilize the protein and promote specific crystal contacts.Includes salts, metal ions, co-factors, inhibitors, or detergents for membrane proteins.
Temperature Affects solubility and the kinetics of nucleation and crystal growth.Experiments are typically conducted at 4°C or 20°C. Temperature stability is crucial.
Crystallization Method Determines how supersaturation is achieved.Common methods include vapor diffusion (hanging and sitting drop), microbatch, and dialysis.[3][4]

Experimental Workflow

The overall process of a protein crystallization experiment can be broken down into several key stages, from protein preparation to crystal harvesting.

experimental_workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Analysis & Structure Determination p1 Gene Expression & Protein Production p2 Purification (e.g., Affinity, Ion Exchange, SEC) p1->p2 p3 Purity & Homogeneity Assessment (SDS-PAGE, DLS, SEC) p2->p3 p4 Concentration p3->p4 c1 High-Throughput Screening (Sparse Matrix Screens) p4->c1 Purified, Concentrated Protein c2 Hit Identification (Initial Crystals) c1->c2 c3 Optimization Screening (Grid & Additive Screens) c2->c3 a1 Crystal Harvesting & Cryo-protection c3->a1 Optimized Crystals a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3

Caption: A general workflow for protein crystallization experiments.

Protocol: Vapor Diffusion Crystallization (Sitting Drop)

The sitting drop vapor diffusion method is a widely used technique for screening crystallization conditions. In this method, a drop containing the protein mixed with the crystallization solution is allowed to equilibrate with a larger reservoir of the crystallization solution. Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both protein and precipitant in the drop, which can lead to crystal formation.

Materials:

  • Purified protein at a suitable concentration (e.g., 10 mg/mL)

  • Crystallization screen (commercial or in-house)

  • 96-well sitting drop crystallization plates

  • Pipette tips

  • Sealing tape or film

Procedure:

  • Plate Preparation: Dispense 50-100 µL of each crystallization screen condition into the reservoirs of the 96-well plate.

  • Drop Setup: In the corresponding sitting drop post, carefully pipette 1 µL of the protein solution.

  • Mixing: Add 1 µL of the reservoir solution to the protein drop. Avoid touching the post with the pipette tip.

  • Sealing: Carefully seal the plate with clear sealing tape to ensure an airtight system.

  • Incubation: Incubate the plate at a constant temperature (e.g., 20°C) in a vibration-free environment.

  • Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks. Document any changes, such as precipitation, phase separation, or crystal formation.

Data Presentation: Example Screening Results

The results of a crystallization screen are typically documented by scoring the outcome in each drop. The following table provides an example of how initial screening results might be presented.

WellConditionScoreObservations
A10.1 M Tris pH 8.5, 1.5 M Ammonium Sulfate1Clear drop
A20.1 M MES pH 6.5, 20% PEG 80003Heavy precipitate
A30.2 M Sodium Acetate pH 4.6, 30% MPD2Phase separation
B1 0.1 M HEPES pH 7.5, 1.2 M Sodium Citrate, 0.1 M LiCl 4 Small needles
B20.1 M Bicine pH 9.0, 10% PEG 33501Clear drop

Scoring: 1 = Clear, 2 = Phase Separation, 3 = Precipitate, 4 = Crystals

Optimization of Initial Hits

Once an initial crystal "hit" is identified, the next step is to optimize the conditions to improve crystal size and quality. This is often done using a grid screen around the initial hit condition.

optimization_pathway cluster_optimization Optimization Strategies hit Initial Hit Condition (e.g., 1.2 M Sodium Citrate, pH 7.5) opt1 Vary Precipitant Concentration (e.g., 1.0 M to 1.4 M) hit->opt1 opt2 Vary pH (e.g., pH 7.0 to 8.0) hit->opt2 opt3 Additive Screening (e.g., salts, detergents, small molecules) hit->opt3 opt4 Vary Protein Concentration hit->opt4 optimized_crystal Diffraction-Quality Crystal opt1->optimized_crystal opt2->optimized_crystal opt3->optimized_crystal opt4->optimized_crystal

Caption: Logical flow for optimizing initial crystallization hits.

Conclusion

Protein crystallization remains a significant bottleneck in structural biology, often requiring extensive screening and optimization. A systematic approach, beginning with a high-quality protein sample and followed by broad screening and targeted optimization, increases the likelihood of obtaining diffraction-quality crystals. While the specific conditions for any given protein are unique, the principles and protocols outlined in this application note provide a general framework for approaching protein crystallization experiments.

References

Application Note: High-Throughput Flow Cytometry Analysis of Cellular Responses to YW-1128 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YW-1128 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that YW-1128 may exert its cytotoxic effects by inducing apoptosis and causing cell cycle arrest in rapidly dividing cancer cells. This application note provides detailed protocols for the analysis of apoptosis and cell cycle distribution in cultured cells following exposure to YW-1128 using flow cytometry. These methods are essential for characterizing the cellular mechanisms of action of YW-1128 and can be adapted for other small molecule drug screening and development applications.

Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid quantification of multiple cellular parameters.[1] For apoptosis analysis, we describe the use of Annexin V and Propidium Iodide (PI) co-staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4] For cell cycle analysis, we detail a method using PI to stain cellular DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocols

I. Apoptosis Analysis by Annexin V/PI Staining

This protocol describes the detection of apoptosis in cells exposed to YW-1128 by measuring the externalization of phosphatidylserine (B164497) (PS) using FITC-conjugated Annexin V and assessing plasma membrane integrity with the viability dye Propidium Iodide (PI).

Materials:

  • HeLa or other suitable cancer cell line

  • YW-1128 (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 2-5 x 105 cells/well and incubate for 24 hours to allow for attachment.

    • Treat cells with varying concentrations of YW-1128 (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected supernatant from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Excite Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm (e.g., FITC channel).

    • Excite PI with a 488 nm laser and detect emission at >670 nm (e.g., PerCP or PE-Cy7 channel).

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect at least 10,000 events per sample.

II. Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with YW-1128 by staining the cellular DNA with Propidium Iodide (PI).

Materials:

  • HeLa or other suitable cancer cell line

  • YW-1128 (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cold 70% Ethanol (B145695)

  • PI Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in the apoptosis protocol (Section I, step 1).

  • Cell Harvesting:

    • Harvest and wash the cells as described in the apoptosis protocol (Section I, step 2).

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).

    • Use a low flow rate to obtain optimal data resolution.

    • Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Apoptosis Analysis of HeLa Cells after 48-hour Exposure to YW-1128

Treatment Concentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.48.1 ± 1.26.3 ± 0.9
560.3 ± 4.525.4 ± 3.114.3 ± 2.5
1035.1 ± 5.245.8 ± 4.319.1 ± 3.8
2515.8 ± 3.950.2 ± 5.634.0 ± 4.7

Data are presented as mean ± standard deviation (n=3).

Table 2: Cell Cycle Analysis of HeLa Cells after 24-hour Exposure to YW-1128

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)55.4 ± 2.830.1 ± 1.914.5 ± 1.3
158.2 ± 3.128.5 ± 2.213.3 ± 1.1
568.9 ± 4.015.7 ± 2.515.4 ± 1.8
1075.3 ± 3.78.2 ± 1.516.5 ± 2.0
2545.1 ± 4.210.5 ± 1.844.4 ± 3.5

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cell_seeding Seed Cells in 6-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with YW-1128 incubation_24h->treatment incubation_treatment Incubate (e.g., 24-48h) treatment->incubation_treatment harvest_apoptosis Harvest Cells incubation_treatment->harvest_apoptosis harvest_cellcycle Harvest Cells incubation_treatment->harvest_cellcycle wash_pbs_apoptosis Wash with PBS harvest_apoptosis->wash_pbs_apoptosis resuspend_binding Resuspend in Binding Buffer wash_pbs_apoptosis->resuspend_binding stain_annexin_pi Stain with Annexin V-FITC & PI resuspend_binding->stain_annexin_pi flow_apoptosis Analyze by Flow Cytometry stain_annexin_pi->flow_apoptosis wash_pbs_cellcycle Wash with PBS harvest_cellcycle->wash_pbs_cellcycle fix_ethanol Fix in 70% Ethanol wash_pbs_cellcycle->fix_ethanol stain_pi Stain with PI/RNase A fix_ethanol->stain_pi flow_cellcycle Analyze by Flow Cytometry stain_pi->flow_cellcycle

Caption: Experimental workflow for flow cytometry analysis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 yw1128 YW-1128 dna_damage DNA Damage This compound->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrial Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Drug-induced apoptosis signaling pathways.

cell_cycle_pathway cluster_cdk CDK Inhibition This compound YW-1128 dna_damage DNA Damage This compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 cdk2_cyclinE CDK2/Cyclin E p21->cdk2_cyclinE inhibits cdk1_cyclinB CDK1/Cyclin B p21->cdk1_cyclinB inhibits g1_s_arrest G1/S Arrest cdk2_cyclinE->g1_s_arrest leads to g2_m_arrest G2/M Arrest cdk1_cyclinB->g2_m_arrest leads to

Caption: Cell cycle arrest signaling pathway.

References

Application Notes and Protocols: Preparing YW1128 Stock Solutions and Working Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Preparation of Stock and Working Solutions for YW1128

Introduction

This document provides detailed protocols for the preparation of stock solutions and subsequent working concentrations of the compound identified as this compound. Due to the absence of publicly available chemical and biological information for a compound with the identifier "this compound," this guide is based on general laboratory best practices for handling novel or uncharacterized small molecules. Researchers must adapt these protocols based on the experimentally determined properties of this compound.

Compound Information

Initial searches for "this compound" did not yield information on a specific chemical entity used in research. The identifier is associated with a payment error code on an e-commerce platform. For the purposes of this protocol, it is assumed that "this compound" is an internal or alternative name for a research compound. The following table should be populated by the end-user with the specific properties of the compound being used.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Weight ( g/mol ) User-definedFrom Certificate of Analysis or supplier information.
Solubility User-definedExperimentally determine in common solvents (e.g., DMSO, Ethanol, Water, PBS).
Purity (%) User-definedFrom Certificate of Analysis.
Storage Conditions User-definedTypically -20°C or -80°C for powder and stock solutions.
Appearance User-definede.g., White crystalline solid, colorless oil.

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol outlines the steps to create a concentrated stock solution of this compound, typically in an organic solvent like Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Required Mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The formula is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood.

  • Solubilization: a. Add the appropriate volume of DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. d. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Concentrations

This protocol describes the serial dilution of the high-concentration stock solution to achieve the desired final concentrations for use in experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution to minimize the amount of DMSO in the final working solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: a. Calculate the volume of the stock or intermediate solution needed to achieve the final desired concentration in the total volume of your experiment. The formula for dilution is: C₁V₁ = C₂V₂ (where C = concentration, V = volume) b. Add the calculated volume of the this compound solution to the appropriate volume of pre-warmed cell culture medium or assay buffer. c. Mix thoroughly by gentle pipetting or brief vortexing.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to a separate volume of cell culture medium or assay buffer. This is crucial to distinguish the effects of the compound from those of the solvent.

Visualizations

The following diagrams illustrate the described workflows.

G cluster_stock Stock Solution Preparation weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for Preparing this compound Stock Solution.

G cluster_working Working Concentration Preparation thaw Thaw Stock Solution Aliquot intermediate Perform Intermediate Dilution (e.g., 1:100 in Medium) thaw->intermediate final Prepare Final Dilutions in Assay Medium intermediate->final vehicle Prepare Vehicle Control (Solvent Only) intermediate->vehicle experiment Add to Experiment final->experiment vehicle->experiment

Caption: Workflow for Preparing this compound Working Concentrations.

Disclaimer: The protocols provided are general guidelines. The user is responsible for determining the specific properties of "this compound" and for validating these methods for their specific experimental setup. Always adhere to appropriate laboratory safety procedures when handling chemical compounds.

YW1128: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW1128 is a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by inducing the proteasomal degradation of β-catenin, a key transcriptional co-activator in this pathway, and by stabilizing Axin1, a component of the β-catenin destruction complex.[2][3] While initial research has highlighted the therapeutic potential of this compound in metabolic diseases such as diet-induced obesity and fatty liver disease[1], its specific mechanism of action holds significant promise for neuroscience research.

The Wnt/β-catenin signaling pathway is crucial for a multitude of processes in the central nervous system (CNS), including embryonic and adult neurogenesis, neuronal differentiation, synapse formation, and synaptic plasticity. Dysregulation of this pathway has been implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease. Therefore, this compound represents a valuable pharmacological tool to investigate the fundamental roles of Wnt/β-catenin signaling in neural function and to explore its potential as a therapeutic agent in neurological disorders.

These application notes provide an overview of the potential applications of this compound in neuroscience research and offer exemplary protocols for its use in key experimental paradigms.

Data Presentation

Quantitative Data for this compound
ParameterValueAssay SystemReference
IC50 4.1 nMTCF/LEF Reporter Assay
IC50 8 nMTCF/LEF Reporter Assay

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism of action for this compound. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent degradation by the proteasome. The binding of a Wnt ligand to its receptor complex inhibits the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound promotes the degradation of β-catenin, thereby inhibiting the downstream signaling cascade.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus_on DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off beta_catenin_off->DestructionComplex Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh DestructionComplex_inactive Destruction Complex (Inactive) Dsh->DestructionComplex_inactive Inhibition beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on Accumulation & Translocation TCF_LEF_on TCF/LEF TargetGenes_on Target Gene Transcription TCF_LEF_on->TargetGenes_on This compound This compound This compound->beta_catenin_off Promotes Degradation

Figure 1: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Potential Applications in Neuroscience Research

Investigation of Neurogenesis and Neuronal Differentiation

Rationale: The Wnt/β-catenin pathway is a master regulator of neural stem cell proliferation and differentiation. Inhibition of this pathway using this compound can help elucidate its precise role in these processes.

Potential Experiments:

  • Treatment of neural progenitor cells (NPCs) with this compound to assess its impact on proliferation (e.g., via BrdU or Ki67 staining) and differentiation into various neural lineages (e.g., neurons, astrocytes, oligodendrocytes) by immunocytochemistry for lineage-specific markers (e.g., β-III tubulin, GFAP, Olig2).

  • Analysis of gene expression changes in this compound-treated NPCs using qPCR or RNA-sequencing to identify downstream targets of the Wnt/β-catenin pathway that regulate cell fate decisions.

Elucidation of the Role of Wnt/β-catenin Signaling in Synaptic Plasticity

Rationale: Wnt/β-catenin signaling is implicated in the formation and function of synapses, as well as in synaptic plasticity, the cellular basis of learning and memory. This compound can be used to investigate the consequences of inhibiting this pathway on synaptic structure and function.

Potential Experiments:

  • Treatment of primary neuronal cultures with this compound followed by analysis of synaptic protein expression (e.g., PSD-95, synaptophysin) by Western blotting or immunocytochemistry.

  • Electrophysiological recordings (e.g., patch-clamp) from this compound-treated neurons to assess changes in synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

Modeling and Treatment of Neurodegenerative Diseases

Rationale: Aberrant Wnt/β-catenin signaling is associated with the pathology of Alzheimer's disease, where it may contribute to amyloid-β (Aβ) production and tau hyperphosphorylation. This compound can be used in cellular and animal models to explore the therapeutic potential of Wnt/β-catenin inhibition.

Potential Experiments:

  • Treatment of neuronal cell lines or primary neurons exposed to Aβ oligomers with this compound to determine if it can mitigate Aβ-induced toxicity, synaptic loss, or tau pathology.

  • In vivo administration of this compound to transgenic mouse models of Alzheimer's disease to evaluate its effects on cognitive deficits (e.g., using the Morris water maze), Aβ plaque deposition, and neuroinflammation.

Experimental Protocols

Protocol 1: In Vitro Neuronal Differentiation of Neural Progenitor Cells

This protocol describes a general procedure for assessing the effect of this compound on the differentiation of cultured neural progenitor cells (NPCs).

Materials:

  • Neural Progenitor Cells (e.g., derived from human iPSCs or mouse embryonic stem cells)

  • NPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)

  • NPC differentiation medium (e.g., Neurobasal medium supplemented with N2, B27, and BDNF)

  • This compound (dissolved in DMSO)

  • Poly-L-ornithine and laminin-coated culture plates

  • Primary antibodies (e.g., anti-β-III tubulin for neurons, anti-GFAP for astrocytes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Microscope for fluorescence imaging

Workflow Diagram:

experimental_workflow start Plate NPCs on coated plates prolif Proliferate NPCs in proliferation medium start->prolif switch_media Switch to differentiation medium prolif->switch_media treatment Treat with this compound or Vehicle (DMSO) switch_media->treatment incubation Incubate for 7-14 days treatment->incubation fixation Fix and permeabilize cells incubation->fixation staining Immunocytochemistry for neuronal/glial markers fixation->staining imaging Fluorescence microscopy and image analysis staining->imaging

Figure 2: Workflow for in vitro neuronal differentiation experiment with this compound.

Procedure:

  • Cell Plating: Plate NPCs at a suitable density onto poly-L-ornithine and laminin-coated plates in proliferation medium.

  • Induction of Differentiation: Once the cells reach the desired confluency, replace the proliferation medium with differentiation medium.

  • This compound Treatment: Add this compound to the differentiation medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Culture the cells for 7-14 days, replenishing the medium with fresh this compound or vehicle every 2-3 days.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies against markers of interest overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Analysis: Acquire images using a fluorescence microscope and quantify the percentage of differentiated cells (e.g., β-III tubulin-positive neurons) relative to the total number of cells (DAPI-stained nuclei).

Protocol 2: In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general guideline for studying the effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • This compound

  • Vehicle solution (e.g., as recommended by the supplier)

  • Equipment for behavioral testing (e.g., Morris water maze)

  • Equipment for tissue processing and analysis (e.g., cryostat, microscope)

  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 for microglia)

Logical Relationship Diagram for Rationale:

logical_relationship AD_pathology Alzheimer's Disease Pathology (Aβ plaques, neuroinflammation) Wnt_dysregulation Dysregulated Wnt/β-catenin Signaling AD_pathology->Wnt_dysregulation is associated with This compound This compound Wnt_inhibition Inhibition of Wnt/β-catenin Signaling This compound->Wnt_inhibition causes Hypothesis Hypothesis: Modulation of Wnt signaling may alleviate AD pathology Wnt_inhibition->Hypothesis Outcome Potential Outcome: Reduced pathology and improved cognition Hypothesis->Outcome

Figure 3: Rationale for investigating this compound in Alzheimer's disease models.

Procedure:

  • Animal Grouping: Divide APP/PS1 and wild-type mice into treatment and vehicle control groups.

  • This compound Administration: Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and frequency. A previously reported dose for metabolic studies was 40 mg/kg every other day. The optimal dose for CNS effects may need to be determined empirically.

  • Behavioral Testing: After a defined treatment period, conduct behavioral tests such as the Morris water maze to assess learning and memory.

  • Tissue Collection: Following behavioral testing, perfuse the mice and collect brain tissue.

  • Histopathological Analysis:

    • Prepare brain sections using a cryostat or vibratome.

    • Perform immunohistochemistry to detect Aβ plaques, activated microglia (Iba1), and other markers of interest.

    • Quantify the plaque burden and microglial activation in relevant brain regions such as the hippocampus and cortex.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ by ELISA or Western blotting.

Conclusion

This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway. While its efficacy has been demonstrated in the context of metabolic diseases, its utility as a research tool in neuroscience is highly promising. The exemplary applications and protocols provided here offer a framework for researchers to explore the multifaceted roles of Wnt/β-catenin signaling in the central nervous system and to investigate the therapeutic potential of its inhibition in various neurological disorders. Further research is warranted to validate these potential applications and to fully characterize the effects of this compound in the nervous system.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting YW1128

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment:

Our initial investigation into "YW1128" has revealed that this identifier is not associated with a known chemical compound, drug candidate, or research molecule in publicly available scientific databases. Instead, "this compound" appears to be an error code related to payment security issues on the e-commerce platform Taobao.[1][2][3]

Therefore, we are unable to provide a technical support center with troubleshooting guides and FAQs regarding its insolubility for an audience of researchers, scientists, and drug development professionals. The core request to address experimental insolubility issues cannot be fulfilled as the subject "this compound" does not correspond to a substance used in a laboratory setting.

We recommend verifying the name or identifier of the compound . Should you have a different designation for the molecule experiencing insolubility, we would be happy to initiate a new search and provide the requested technical support.

References

Technical Support Center: Optimizing YW1128 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the half-maximal inhibitory concentration (IC50) of YW1128, a potent Wnt/β-catenin signaling inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. Its mechanism of action involves inducing the proteasomal degradation of β-catenin, a key downstream component of this pathway. By promoting the degradation of β-catenin, this compound effectively inhibits the transduction of Wnt signaling in cells. In preclinical studies, this compound has been shown to decrease hepatic lipid accumulation and improve glucose tolerance.

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported IC50 value of 4.1 nM in a Wnt/β-catenin reporter assay.[1][2] It is important to note that this value was obtained in a specific biochemical assay, and the IC50 in a cell-based viability or proliferation assay may vary depending on the cell line, assay conditions, and incubation time.

Q3: Which cell lines are appropriate for testing this compound?

A3: Cell lines with active Wnt/β-catenin signaling are recommended for testing the efficacy of this compound. Examples include certain colorectal cancer cell lines (e.g., SW480, HCT116), liver cancer cell lines (e.g., Huh7)[1], and other cancer types where this pathway is aberrantly activated. It is advisable to screen a panel of cell lines to identify those most sensitive to this compound.

Q4: What is a typical starting concentration range for an IC50 experiment with a new compound like this compound?

A4: For a compound with a known low nanomolar IC50 in a biochemical assay, a broad concentration range is recommended for the initial cell-based assay to determine the approximate inhibitory range. A common starting approach is to use a wide range spanning several orders of magnitude, for instance, from 0.1 nM to 10 µM, using 10-fold serial dilutions.[3] Once an effective range is identified, a narrower set of concentrations with 2-fold or 3-fold dilutions can be used for a more precise IC50 determination.[3][4][5]

Q5: Which cell viability assay should I use to determine the IC50 of this compound?

A5: Several colorimetric or fluorometric cell viability assays are suitable for determining the IC50 of this compound. Commonly used assays include the MTT, MTS, and CCK-8 assays. These assays measure the metabolic activity of viable cells, which is generally proportional to the number of living cells.[6][7] The choice of assay may depend on the specific cell line, available equipment, and desired throughput.

Experimental Protocols

Detailed Protocol for IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound on an adherent cancer cell line.

Materials:

  • This compound compound

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (e.g., 3,000-5,000 cells/well) and seed 100 µL into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Cell Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

Table 1: Example Concentration Ranges for this compound IC50 Determination

Experiment PhaseSuggested Concentration RangeDilution Scheme
Initial Range-Finding 0.1 nM to 10 µM10-fold serial dilutions
Refined IC50 Determination Centered around the estimated IC50 from the initial experiment (e.g., if ~10 nM, test 0.1 nM to 100 nM)2-fold or 3-fold serial dilutions

Table 2: Example Data Layout for IC50 Calculation

This compound Conc. (nM)Log ConcentrationAbsorbance (Mean)% Viability
0 (Vehicle Control)-1.20100
0.1-11.1898.3
101.0587.5
50.70.7260.0
1010.5545.8
501.70.2016.7
10020.108.3

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a homogenous cell suspension during seeding. Use calibrated pipettes and consistent technique. Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation.
No Dose-Response Curve (Flat Line) This compound is inactive at the tested concentrations, this compound precipitated out of solution, incorrect assay setup.Test a wider and higher range of concentrations. Check the solubility of this compound in the culture medium. Verify instrument settings and reagent preparation.
Incomplete Dose-Response Curve The concentration range is too narrow, this compound has low efficacy in the chosen cell line, compound solubility is limited at high concentrations.Broaden the concentration range tested. If a plateau is observed at less than 100% inhibition, this may indicate the maximal effect of the compound. Visually inspect for precipitation at high concentrations.
IC50 Value Differs from Published Data Different cell line used, variations in assay protocol (e.g., incubation time, cell density), differences in reagent quality.Ensure the cell line and experimental conditions are comparable. Standardize the protocol and use high-quality reagents.
Cell Viability Over 100% at Low Concentrations Overgrowth of control cells leading to cell death, hormetic effect (stimulatory effect at low doses), interference of this compound with the assay reagent.Optimize cell seeding density to ensure control cells remain in the exponential growth phase throughout the experiment.[3] If hormesis is suspected, it is a valid biological response. Run a control with this compound in cell-free media to check for direct interaction with the assay reagent.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds This compound This compound This compound->Beta_Catenin induces degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

IC50_Workflow A 1. Cell Seeding (e.g., 3,000-5,000 cells/well) B 2. Incubate for 24h (Cell Attachment) A->B D 4. Treat Cells with this compound B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for 48-72h D->E F 6. Add Viability Reagent (e.g., MTT, CCK-8) E->F G 7. Incubate for 2-4h F->G H 8. Measure Absorbance/Fluorescence G->H I 9. Data Analysis (% Viability vs. Log[Concentration]) H->I J 10. Determine IC50 (Non-linear Regression) I->J Troubleshooting_Tree Start Problem with IC50 Curve HighVar High Variability? Start->HighVar NoCurve No Dose-Response? Start->NoCurve IncompleteCurve Incomplete Curve? Start->IncompleteCurve Sol_HighVar Check Seeding Density & Pipetting Technique HighVar->Sol_HighVar Yes Sol_NoCurve Widen Concentration Range & Check Compound Solubility NoCurve->Sol_NoCurve Yes Sol_IncompleteCurve Extend Concentration Range & Verify Max Effect IncompleteCurve->Sol_IncompleteCurve Yes

References

Technical Support Center: Prevention of Small Molecule Inhibitor Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "YW1128" could not be identified as a known chemical entity in publicly available scientific databases. The following technical support guide is a generalized template for a hypothetical small molecule inhibitor. Researchers should substitute the information below with data specific to their molecule of interest.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of small molecule inhibitors in solution.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor appears to be losing activity over time in my aqueous buffer. What are the potential causes?

A1: Loss of activity for a small molecule inhibitor in an aqueous solution can be attributed to several factors:

  • Hydrolysis: The compound may be susceptible to cleavage by water. The rate of hydrolysis is often dependent on pH and temperature.

  • Oxidation: The compound may be sensitive to dissolved oxygen or trace metal ions that can catalyze oxidation reactions.

  • Photodegradation: Exposure to light, especially UV light, can cause the compound to degrade.

  • Adsorption: The compound may adsorb to the surface of storage containers (e.g., plastic tubes), reducing its effective concentration in solution.

  • Microbial Contamination: Bacterial or fungal growth in non-sterile buffers can lead to the enzymatic degradation of the compound.

Q2: What is the best way to prepare and store stock solutions of my inhibitor?

A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent in which the compound is highly soluble and stable, such as DMSO or ethanol. It is recommended to:

  • Prepare a high concentration stock solution (e.g., 10 mM) to minimize the volume added to your experimental system.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light. Consult the manufacturer's datasheet for compound-specific storage recommendations.

Q3: How can I determine the stability of my inhibitor in my specific experimental buffer?

A3: You can perform a stability study by incubating the inhibitor in your experimental buffer under your experimental conditions (e.g., temperature, lighting). At various time points, take an aliquot of the solution and analyze the concentration of the intact inhibitor using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue: Rapid Loss of Compound Efficacy in Experiments
Potential Cause Troubleshooting Steps
pH Instability Check the pH of your experimental buffer. Determine the pKa of your compound and assess its stability at different pH values. Adjust the buffer pH if necessary.
Temperature Sensitivity Perform experiments at the lowest feasible temperature. If elevated temperatures are required, minimize the incubation time.
Oxidative Degradation Degas your buffer by sparging with nitrogen or argon. Consider adding an antioxidant, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, if compatible with your experimental system.
Light Sensitivity Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when possible.

Experimental Protocols

Protocol: Assessing the Stability of a Small Molecule Inhibitor in an Experimental Buffer

Objective: To determine the rate of degradation of a small molecule inhibitor in a specific aqueous buffer over time.

Materials:

  • Small molecule inhibitor of interest

  • Experimental buffer

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Accurately weigh the small molecule inhibitor and dissolve it in a suitable anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the Working Solution: Dilute the stock solution with the experimental buffer to the final working concentration to be used in your experiments.

  • Incubation:

    • Dispense aliquots of the working solution into several autosampler vials.

    • Place the vials in an incubator set to the temperature of your experiment.

    • Protect the vials from light if the compound is known to be light-sensitive.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • Analysis:

    • Immediately analyze the sample by HPLC or LC-MS to determine the concentration of the intact inhibitor.

    • The initial time point (t=0) will serve as the reference concentration.

  • Data Analysis: Plot the concentration of the intact inhibitor as a function of time to determine the degradation kinetics.

Visualizations

cluster_troubleshooting Troubleshooting Workflow: Inhibitor Degradation start Experiment Shows Loss of Activity check_storage Verify Stock Solution Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_handling Review Solution Preparation and Handling (fresh dilutions, minimize freeze-thaw) start->check_handling stability_study Perform Stability Study in Experimental Buffer (HPLC/LC-MS analysis over time) check_storage->stability_study check_handling->stability_study degradation_confirmed Degradation Confirmed? stability_study->degradation_confirmed modify_conditions Modify Experimental Conditions (adjust pH, add antioxidants, protect from light) degradation_confirmed->modify_conditions Yes no_degradation No Degradation (Investigate other experimental parameters) degradation_confirmed->no_degradation No retest Re-test Experiment modify_conditions->retest

Caption: Troubleshooting workflow for identifying and addressing inhibitor degradation.

cluster_pathway Hypothetical Signaling Pathway for Inhibitor this compound receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes inhibitor This compound inhibitor->kinase2 Inhibits

Caption: Example of a signaling pathway diagram for a hypothetical inhibitor.

YW1128 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for "YW1128" have not yielded information related to a research compound, small molecule, or biologic. The term "this compound" appears to be associated with a payment error code on the e-commerce platform Taobao.[1][2][3]

This technical support center has been created based on the user's request. However, in the absence of scientific literature on a compound named this compound, the following content is hypothetical and designed to serve as a template. Researchers should substitute "this compound" with the actual compound of interest and populate the guides with data from their specific experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: As there is no public information on a research compound designated this compound, its primary targets are unknown. For your specific molecule, you would typically list the intended molecular targets (e.g., kinases, receptors, enzymes) and the type of interaction (e.g., inhibitor, agonist, antagonist).

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects are unintended interactions between a drug or compound and molecules other than its intended target. These interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and confounding experimental results. Understanding and mitigating off-target effects is a critical aspect of drug development and basic research to ensure the observed phenotype is a direct result of modulating the intended target.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Toxicity Profile

You observe significant toxicity in your cell-based assays at concentrations where the primary target is not expected to be fully engaged, or you see unexpected changes in cell proliferation.

Possible Cause: Off-target engagement of kinases or other proteins crucial for cell survival and proliferation.

Troubleshooting Steps:

  • Perform a Kinome Scan: A broad panel kinase screen can identify unintended interactions with other kinases.

  • Dose-Response Analysis: Conduct a detailed dose-response curve to determine the IC50/EC50 for both the intended target and the observed toxicity. A significant divergence between these values may suggest off-target effects.

  • Use of a Structurally Unrelated Inhibitor: Compare the phenotype observed with this compound to that of a structurally different inhibitor of the same primary target. Concordant results strengthen the on-target hypothesis, while discordant results suggest off-target effects.

Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy

This compound shows high potency in biochemical or cell-based assays, but this does not translate to the expected efficacy in animal models.

Possible Cause: Poor pharmacokinetic properties, rapid metabolism, or engagement of off-target pathways in a whole organism that counteract the on-target effect.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Analyze the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or target-specific antibodies to confirm that this compound is reaching and binding to its intended target in vivo.

  • Metabolite Profiling: Identify the major metabolites of this compound and test their activity on the primary and potential off-targets.

Quantitative Data Summary

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 -
Off-Target Kinase B15015x
Off-Target Kinase C80080x
Off-Target Receptor D>10,000>1000x

This table is a template. Researchers should populate it with their experimental data.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to its intracellular target in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the soluble target protein by Western blotting. Increased thermal stability of the target protein in the presence of this compound indicates binding.

Visualizations

G cluster_workflow Experimental Workflow: Investigating Off-Target Effects start Start: Unexpected Phenotype Observed kinome Kinome-Wide Selectivity Screen start->kinome dose Dose-Response Viability Assay start->dose compare Compare with Structurally Different Inhibitor start->compare analyze Analyze Data kinome->analyze dose->analyze compare->analyze on_target Phenotype is On-Target analyze->on_target Consistent off_target Phenotype is Off-Target analyze->off_target Inconsistent end End on_target->end mitigate Develop Mitigation Strategy (e.g., chemical modification, dose optimization) off_target->mitigate mitigate->end

Caption: Workflow for troubleshooting unexpected experimental outcomes.

G cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound PrimaryTarget Primary Target (e.g., Kinase A) This compound->PrimaryTarget Inhibits OffTarget Off-Target (e.g., Kinase B) This compound->OffTarget Inhibits (weaker) DownstreamOn Intended Downstream Signaling PrimaryTarget->DownstreamOn Regulates DownstreamOff Unintended Downstream Signaling OffTarget->DownstreamOff Regulates PhenotypeOn Desired Phenotype DownstreamOn->PhenotypeOn PhenotypeOff Adverse/Unexpected Phenotype DownstreamOff->PhenotypeOff

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Improving the In Vivo Bioavailability of YW1128

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for a hypothetical compound designated "YW1128" and is intended to serve as an illustrative guide to common bioavailability enhancement strategies. No public data was found for a compound with this specific identifier. The experimental data and protocols provided are examples based on established pharmaceutical development practices.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable oral bioavailability of this compound in our rat pharmacokinetic (PK) studies. What are the potential causes and how can we address this?

A1: Low and variable oral bioavailability for a compound like this compound, which is presumed to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, is often multifactorial. The primary contributing factors are typically poor aqueous solubility and/or low intestinal permeability.[1][2][3] High inter-subject variability can also be exacerbated by formulation-dependent absorption and food effects.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the aqueous solubility, pKa, and LogP of this compound. This foundational data will guide formulation development.

  • Assess Permeability: Conduct an in vitro permeability assay, such as the Caco-2 permeability assay, to determine if low membrane permeability is a significant barrier.

  • Evaluate Formulation Strategies: The initial formulation can significantly impact absorption. Consider moving from a simple suspension to a solubilizing formulation. Strategies include particle size reduction (micronization, nanosuspension) or lipid-based formulations.[2][4][5]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility Leading to Low Exposure

If this compound has been identified as having low aqueous solubility (e.g., <10 µg/mL), this is a likely bottleneck for oral absorption.

Recommended Action: Improve the dissolution rate and solubility through advanced formulation techniques. A common and effective approach is to prepare a nanosuspension.

Experimental Protocol: Preparation of a this compound Nanosuspension by Wet Milling

  • Slurry Preparation:

    • Weigh 100 mg of this compound active pharmaceutical ingredient (API).

    • Prepare a 1% (w/v) stabilizer solution (e.g., Poloxamer 188 or a combination of HPMC and Docusate Sodium) in deionized water.

    • Disperse the this compound API in 10 mL of the stabilizer solution to form a slurry.

  • Milling Process:

    • Transfer the slurry to the milling chamber of a high-energy media mill (e.g., a bead mill).

    • Use yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2000-3000 rpm) for 2-4 hours. Maintain a controlled temperature (e.g., 4-10°C) to prevent thermal degradation.

  • Particle Size Analysis:

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the suspension.

    • Measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction (LD).

    • The target is a mean particle size (Z-average) of <200 nm with a Polydispersity Index (PDI) of <0.3.

  • Post-Milling Processing:

    • Once the target particle size is achieved, separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used directly for in vivo studies or can be lyophilized to produce a solid powder for reconstitution.

Expected Outcome: A significant increase in the dissolution rate and, consequently, improved oral absorption.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Aqueous Suspension55 ± 154.0210 ± 753.5
Nanosuspension350 ± 901.51550 ± 32025.8

(Data are presented as mean ± standard deviation; n=5 rats per group)

Issue 2: Suspected Low Intestinal Permeability

If formulation improvements do not sufficiently increase bioavailability, low membrane permeability might be the rate-limiting factor.

Recommended Action: Quantify the intestinal permeability of this compound using an in vitro model.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add a solution of this compound (e.g., 10 µM) in HBSS to the apical (A) side of the Transwell®.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C0 is the initial drug concentration in the donor chamber.

Interpretation of Results:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

If this compound shows a low Papp value, strategies to improve permeability, such as the use of permeation enhancers or chemical modification (prodrug approach), may be necessary.[1][5]

Visualizations

G cluster_git Gastrointestinal Tract cluster_barriers Bioavailability Barriers YW1128_Oral This compound (Oral Dose) Dissolution Dissolution in GI Fluid YW1128_Oral->Dissolution Formulation Lumen This compound in GI Lumen Dissolution->Lumen Solubility Poor Solubility Dissolution->Solubility Absorption Intestinal Absorption Lumen->Absorption Permeability Low Permeability Absorption->Permeability PortalVein Portal Vein Absorption->PortalVein Metabolism First-Pass Metabolism Liver Liver PortalVein->Liver Liver->Metabolism Systemic Systemic Circulation Liver->Systemic

Caption: Key barriers to the oral bioavailability of this compound.

G start Low Bioavailability Observed in vivo physchem Step 1: Characterize Physicochemical Properties start->physchem solubility_check Is Solubility < 10 µg/mL? physchem->solubility_check formulate Step 2: Develop Solubilizing Formulation (e.g., Nanosuspension) solubility_check->formulate Yes permeability_check Is Bioavailability Still Low? solubility_check->permeability_check No formulate->permeability_check caco2 Step 3: Conduct Caco-2 Permeability Assay permeability_check->caco2 Yes end Identify Primary Barrier and Refine Strategy permeability_check->end No (Success) metabolism_check Is Permeability High but Bioavailability Low? caco2->metabolism_check microsomes Step 4: Assess Metabolic Stability (Liver Microsomes) metabolism_check->microsomes Yes metabolism_check->end No (Permeability Issue) microsomes->end

Caption: Troubleshooting workflow for low bioavailability of this compound.

References

Cell viability issues with YW1128 and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice Regarding YW1128

Our initial search for information on a compound designated "this compound" in the context of life sciences and drug development did not yield any relevant scientific data. The search results were exclusively associated with a payment error code for an e-commerce platform.

To provide you with accurate and relevant technical support, we kindly request that you verify the identifier "this compound" and provide additional details. This may include:

  • Alternative names: Such as an IUPAC name, common name, or any other synonyms.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Chemical structure or class: Information about the type of molecule (e.g., kinase inhibitor, natural product, etc.).

  • Intended biological target or mechanism of action: The protein, pathway, or process that this compound is designed to modulate.

Once we have sufficient information to uniquely identify the compound , we will be able to generate the comprehensive troubleshooting guides, FAQs, experimental protocols, and pathway diagrams you have requested.

We apologize for any inconvenience and look forward to assisting you further upon receipt of the clarifying information.

Technical Support Center: Information on YW1128 Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "YW1128" in the context of scientific research, drug development, or therapeutic treatment have not yielded any relevant results. The identifier "this compound" appears to be associated with a payment error code on the e-commerce platform Taobao, as indicated by multiple online discussions. [1][2][3]

Our comprehensive search of scientific and technical databases for information regarding the mechanism of action, experimental protocols, or treatment duration for a compound or treatment designated "this compound" did not return any data. All retrieved results refer to a specific error code encountered by users of the Taobao platform.[1][2]

Therefore, we are unable to provide a technical support center with troubleshooting guides, FAQs, data tables, or signaling pathway diagrams related to "this compound" as a therapeutic agent.

If "this compound" is a different internal designation or a novel compound not yet described in publicly available literature, we recommend consulting internal documentation or contacting the primary research group responsible for its development for further information.

For users encountering the "this compound" error on Taobao, the issue appears to be related to payment processing, and solutions discussed in online forums include contacting the bank to authorize the transaction or verifying payment information through the platform's appeal process.

References

Technical Support Center: Overcoming Resistance to WEE1 Inhibitors (e.g., AZD1775/Adavosertib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to WEE1 inhibitors, using AZD1775 (Adavosertib) as a primary example.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for WEE1 inhibitors like AZD1775?

A1: WEE1 is a tyrosine kinase that plays a crucial role in the G2/M cell cycle checkpoint.[1][2] It prevents cells with DNA damage from entering mitosis by inhibiting cyclin-dependent kinase 1 (CDK1).[1][2] WEE1 inhibitors, such as AZD1775, block this activity, leading to an accumulation of active CDK1-cyclin B1 complex.[2] This forces cells, particularly those with a defective G1 checkpoint (common in p53-mutated cancers), to enter mitosis prematurely with damaged DNA, resulting in mitotic catastrophe and cell death.

Q2: My cancer cell line has developed resistance to a WEE1 inhibitor. What are the potential mechanisms?

A2: Acquired resistance to WEE1 inhibitors can arise through several mechanisms that alter cell cycle control pathways. Common mechanisms include:

  • Upregulation of PKMYT1: PKMYT1 is a kinase related to WEE1 and can also phosphorylate and inhibit CDK1, thereby compensating for the loss of WEE1 activity.

  • Reduced levels of CDK1: A decrease in the substrate for WEE1 kinase, CDK1, can reduce the cell's dependency on WEE1 for cell cycle regulation.

  • Increased TGF-β signaling: Activation of the Transforming Growth Factor-β (TGF-β) signaling pathway can slow cell cycle progression, reducing the accumulation of replication-associated DNA damage that would otherwise be lethal in the presence of a WEE1 inhibitor.

  • Activation of the Integrated Stress Response (ISR): The ISR can be activated as a protective feedback mechanism, enabling cancer cells to survive the cytotoxic stress induced by WEE1 inhibition.

Q3: Are there established biomarkers for predicting resistance to WEE1 inhibitors?

A3: Research suggests that the expression levels of certain proteins can be indicative of resistance. For instance, higher baseline levels of Myt1 have been observed in cancer cells with intrinsic resistance to adavosertib. Furthermore, an increase in Myt1 levels has been noted in cells that have acquired resistance to the drug. Therefore, Myt1 is a potential predictive biomarker for acquired resistance.

Q4: Can combination therapy help overcome resistance to WEE1 inhibitors?

A4: Yes, combination therapy is a promising strategy. For cell lines that have developed resistance via increased TGF-β signaling, the addition of a TGF-β R1 inhibitor has been shown to overcome this resistance. Another approach is to combine WEE1 inhibitors with DNA-damaging agents like cisplatin (B142131) or gemcitabine, which can be particularly effective in tumors with defective DNA damage repair.

Troubleshooting Guides

Problem: Decreased sensitivity to WEE1 inhibitor in your cell line over time.

Possible Cause Suggested Action
Upregulation of compensatory pathways- Perform Western blot analysis to check for increased expression of PKMYT1. - Analyze gene expression changes using RNA-Seq to identify upregulated survival pathways.
Altered cell cycle protein levels- Measure CDK1 protein levels via Western blot to see if they are reduced. - Conduct cell cycle analysis using flow cytometry to observe changes in cell cycle distribution.
Increased drug efflux- While not a primary mechanism reported for AZD1775 resistance in some studies, it's a common resistance mechanism for other drugs. Consider assays to measure intracellular drug concentration.

Problem: High intrinsic resistance to WEE1 inhibitor in a new cell line.

Possible Cause Suggested Action
High baseline expression of Myt1- Perform Western blot to determine the baseline protein levels of Myt1 in your cell line and compare them to sensitive cell lines.
Functional G1 checkpoint- Assess the p53 status of your cell line. Cells with wild-type p53 and a functional G1 checkpoint may be less dependent on the G2/M checkpoint and thus less sensitive to WEE1 inhibition.

Data Presentation

Table 1: Summary of IC50 Values in AZD1775-Resistant Ovarian Cancer Cell Clones

Cell LineParental/ResistantAZD1775 IC50 (nM ± SEM)
ES-2ParentalNot specified
ES-2 AZ_250:3Resistant to 250 nMNot specified
ES-2 AZ_1000:7_250:3Resistant to 1000 nMNot specified
OVCAR8ParentalNot specified
OVCAR8 AZ_300:2Resistant to 300 nMNot specified
OVCAR8 AZ_300:3Resistant to 300 nMNot specified
OVCAR8 AZ_300:4Resistant to 300 nMNot specified

Note: Specific IC50 values were presented graphically in the source material but not provided as discrete numbers.

Table 2: Key Protein Level Changes in AZD1775-Resistant HGSOC Clones

ProteinChange in Resistant ClonesImplication
CDK1 ReducedDecreased substrate for WEE1 inhibition.
PKMYT1 IncreasedCompensatory inhibition of CDK1.
WEE1 No consistent changeResistance is not due to loss of the drug target.

Experimental Protocols

1. Western Blotting for Resistance Markers (PKMYT1, CDK1)

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKMYT1, CDK1, and a loading control (e.g., Vinculin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat parental and resistant cells with the WEE1 inhibitor or vehicle control for the desired time (e.g., 24-72 hours).

  • Cell Harvest: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

3. Sulforhodamine B (SRB) Growth Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the WEE1 inhibitor and/or a combination agent.

  • Fixation: After the desired incubation period (e.g., 5 days), fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% SRB solution.

  • Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell density.

Visualizations

WEE1_Inhibitor_Action cluster_G2 G2 Phase cluster_M Mitosis DNA Damage DNA Damage WEE1 WEE1 DNA Damage->WEE1 activates Mitotic Catastrophe Mitotic Catastrophe CDK1_active CDK1 (active) WEE1->CDK1_active inhibits (pY15) CDK1_inactive CDK1 (inactive) Mitosis Mitosis CDK1_active->Mitosis WEE1_Inhibitor WEE1 Inhibitor (AZD1775) WEE1_Inhibitor->WEE1 Mitosis->Mitotic Catastrophe with DNA damage

Caption: Mechanism of action of a WEE1 inhibitor.

Resistance_Mechanisms cluster_pathway CDK1 Regulation cluster_resistance Resistance Mechanisms WEE1 WEE1 CDK1 CDK1 WEE1->CDK1 inhibits PKMYT1 PKMYT1 PKMYT1->CDK1 inhibits Mitosis Mitosis CDK1->Mitosis Upregulation of PKMYT1 Upregulation of PKMYT1 Upregulation of PKMYT1->PKMYT1 increases Reduced CDK1 levels Reduced CDK1 levels Reduced CDK1 levels->CDK1 decreases TGF-beta Signaling TGF-beta Signaling TGF-beta Signaling->Mitosis slows progression WEE1_Inhibitor WEE1 Inhibitor WEE1_Inhibitor->WEE1

Caption: Key mechanisms of acquired resistance to WEE1 inhibitors.

Experimental_Workflow Parental Cell Line Parental Cell Line Long-term culture\nwith WEE1 inhibitor Long-term culture with WEE1 inhibitor Parental Cell Line->Long-term culture\nwith WEE1 inhibitor develop resistance Resistant Cell Line Resistant Cell Line Long-term culture\nwith WEE1 inhibitor->Resistant Cell Line Characterization Characterization Resistant Cell Line->Characterization Test Combination\nTherapies Test Combination Therapies Resistant Cell Line->Test Combination\nTherapies Western Blot\n(PKMYT1, CDK1) Western Blot (PKMYT1, CDK1) Characterization->Western Blot\n(PKMYT1, CDK1) RNA-Seq\n(Gene Expression) RNA-Seq (Gene Expression) Characterization->RNA-Seq\n(Gene Expression) Cell Cycle Analysis Cell Cycle Analysis Characterization->Cell Cycle Analysis SRB Growth Assay SRB Growth Assay Test Combination\nTherapies->SRB Growth Assay

Caption: Workflow for developing and characterizing resistant cell lines.

References

Validation & Comparative

Comparative Analysis of YW1128 and Pioglitazone for the Treatment of Non-Alkoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely linked to metabolic syndrome, obesity, and type 2 diabetes. The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Currently, there are no FDA-approved drugs specifically for NASH, with lifestyle modifications being the cornerstone of management. Pioglitazone (B448), a thiazolidinedione, is often used off-label due to its known efficacy in improving insulin (B600854) sensitivity and liver histology in NASH patients. This guide provides a comparative analysis of the novel Wnt/β-catenin inhibitor, YW1128, and the current off-label standard-of-care, pioglitazone, based on available preclinical data in mouse models of diet-induced NAFLD.

Mechanism of Action

This compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway has been implicated in the pathogenesis of various diseases, including metabolic disorders and cancer. In the context of NAFLD, inhibition of Wnt/β-catenin signaling by this compound is thought to modulate glucose and lipid metabolism, thereby reducing hepatic steatosis and improving insulin sensitivity.

Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by pioglitazone enhances insulin sensitivity in adipose tissue, liver, and muscle. This leads to increased glucose uptake and reduced hepatic glucose production. In the liver, pioglitazone's effects are complex, involving the modulation of genes involved in lipid metabolism, which can lead to a reduction in steatosis, inflammation, and fibrosis.[1][2][3][4]

Preclinical Data Comparison

The following table summarizes the key preclinical findings for this compound and pioglitazone in high-fat diet (HFD)-induced mouse models of NAFLD. It is important to note that the data for this compound and pioglitazone are from separate studies; therefore, this represents an indirect comparison based on similar experimental models.

ParameterThis compoundPioglitazone
Animal Model High-fat diet-fed miceHigh-fat diet-fed mice/rats
Hepatic Steatosis (Lipid Accumulation) Significantly decreases hepatic lipid accumulation.Markedly reduces liver fat content, improves liver histology, and reduces hepatic triglyceride content.[2]
Hepatomegaly (Liver Weight) Data not available.Reduces liver weight.
Liver Injury (Serum ALT/AST) Data not available.Decreases plasma alanine (B10760859) transaminase (ALT) levels.
Glucose Metabolism Improves glucose tolerance.Improves glucose tolerance and insulin sensitivity.
Hepatic Inflammation Data not available.Reduces hepatic inflammation.
Hepatic Fibrosis Data not available.Reduces hepatic fibrosis.

Experimental Protocols

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

A common method to induce NAFLD in mice involves feeding them a diet high in fat for an extended period.

  • Animals: Male C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity and metabolic syndrome.

  • Diet: A typical high-fat diet consists of 45% to 60% of calories derived from fat. The diet is administered for a period ranging from 8 to 24 weeks to induce hepatic steatosis and other features of NAFLD.

  • Housing: Mice are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water.

Key Experimental Assays
  • Glucose Tolerance Test (GTT):

    • Mice are fasted for 6 hours with free access to water.

    • A baseline blood glucose level is measured from the tail vein.

    • A glucose solution (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

    • Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration to assess glucose clearance.

  • Measurement of Serum ALT and AST:

    • Blood is collected from the mice, and serum is separated by centrifugation.

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available ELISA kits or a chemistry analyzer. Elevated levels of these enzymes are indicative of liver damage.

  • Histological Analysis of Liver Tissue:

    • At the end of the study period, mice are euthanized, and liver tissues are collected.

    • A portion of the liver is fixed in 10% neutral buffered formalin and embedded in paraffin.

    • Thin sections (e.g., 5 µm) of the liver are cut and stained with Hematoxylin and Eosin (H&E) to assess overall liver morphology, steatosis (fatty infiltration), and inflammation.

    • Masson's trichrome staining is used to visualize and quantify collagen deposition, which is an indicator of fibrosis. The stained sections are then examined under a microscope, and the severity of steatosis, inflammation, and fibrosis can be scored by a pathologist.

Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl GSK3b GSK-3β Dvl->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation This compound This compound This compound->GSK3b Inhibits Destruction Complex Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: C57BL/6J Mice diet High-Fat Diet Feeding (8-24 weeks) start->diet treatment Treatment Groups diet->treatment control Vehicle Control treatment->control Group 1 yw1128_group This compound treatment->yw1128_group Group 2 pioglitazone_group Pioglitazone treatment->pioglitazone_group Group 3 assays In-life and Terminal Assays control->assays yw1128_group->assays pioglitazone_group->assays gtt Glucose Tolerance Test assays->gtt blood Blood Collection (Serum ALT/AST) assays->blood liver Liver Collection (Histology) assays->liver data Data Analysis and Comparison gtt->data blood->data liver->data

Caption: General experimental workflow for preclinical evaluation in a diet-induced NAFLD mouse model.

Conclusion

Based on the available preclinical data, both this compound and pioglitazone show promise in mitigating key features of NAFLD in high-fat diet-induced mouse models. This compound, through its novel mechanism of Wnt/β-catenin inhibition, demonstrates efficacy in improving glucose metabolism and reducing hepatic lipid accumulation. Pioglitazone, a PPARγ agonist, has a more extensively documented preclinical profile, showing beneficial effects on hepatic steatosis, inflammation, and fibrosis, in addition to improving glucose homeostasis.

Further head-to-head comparative studies are warranted to directly assess the relative efficacy and safety of this compound and pioglitazone. Moreover, additional research is needed to fully elucidate the long-term effects and the potential for fibrosis regression with this compound treatment. The development of Wnt/β-catenin inhibitors like this compound represents a novel and promising therapeutic strategy for NAFLD and NASH, offering a potential alternative or complementary approach to existing therapeutic strategies.

References

Orthogonal Methods to Confirm the Mechanism of Action of YW1128: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug discovery, elucidating the precise mechanism of action (MoA) of a novel therapeutic candidate is a cornerstone of its preclinical validation. This guide provides a comparative overview of orthogonal experimental strategies to confirm the proposed MoA of YW1128, a hypothetical selective inhibitor of the pro-survival kinase, Kinase X, a critical node in the PI3K/Akt signaling pathway. By employing a multi-pronged approach, researchers can build a robust body of evidence to support a compelling investigational new drug (IND) application.

Orthogonal methods, which rely on different physical principles to interrogate the same biological question, are essential for minimizing experimental artifacts and gaining a high-confidence understanding of a compound's activity.[1][2][3] This guide will detail biochemical, biophysical, and cell-based assays to validate the direct engagement of this compound with Kinase X and its downstream cellular consequences.

Section 1: Biochemical and Biophysical Validation of Direct Target Engagement

The initial step in MoA validation is to unequivocally demonstrate that this compound physically interacts with its intended target, Kinase X. Biophysical and biochemical assays provide quantitative measures of binding affinity, kinetics, and target engagement in a purified system.[4][]

Comparative Analysis of Target Engagement Assays
Assay Principle Information Provided Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of this compound to Kinase X.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, in-solution measurement providing a complete thermodynamic profile.Requires large amounts of pure protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as this compound binds to immobilized Kinase X.Binding affinity (Kd), association (kon) and dissociation (koff) rates.Real-time kinetics, high sensitivity, requires smaller amounts of protein than ITC.Immobilization of the protein may affect its conformation and binding; potential for non-specific binding.
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of Kinase X in cells or cell lysates upon this compound binding.Target engagement in a cellular context.In-cell/in-vivo applicability, no compound labeling required.Indirect measure of binding; requires a specific antibody for detection.
Experimental Protocols

Isothermal Titration Calorimetry (ITC)

  • Preparation: Dialyze purified Kinase X protein and this compound into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO).

  • Loading: Load the sample cell with Kinase X (20-50 µM) and the injection syringe with this compound (200-500 µM).

  • Titration: Perform a series of injections of this compound into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize purified Kinase X onto a sensor chip surface.

  • Binding Analysis: Flow different concentrations of this compound over the chip surface and monitor the change in response units.

  • Regeneration: Regenerate the chip surface to remove bound this compound.

  • Data Analysis: Fit the sensorgrams to a kinetic model to determine kon, koff, and Kd.

Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells or cell lysates with this compound or vehicle control.

  • Heating: Heat the treated samples to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble and aggregated proteins.

  • Detection: Analyze the amount of soluble Kinase X at each temperature by Western blotting or other detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve indicates target engagement.

Section 2: Cell-Based Assays to Confirm Downstream Pathway Modulation

Following confirmation of direct target engagement, the next critical step is to demonstrate that this compound modulates the activity of Kinase X and its downstream signaling pathway in a cellular context.

Comparative Analysis of Cellular Pathway Assays
Assay Principle Information Provided Advantages Limitations
Western Blotting Measures the phosphorylation status of downstream substrates of Kinase X (e.g., p-Akt, p-S6K).Direct evidence of kinase inhibition in the signaling pathway.Widely accessible, provides information on specific signaling nodes.Semi-quantitative, lower throughput.
Reporter Gene Assay Measures the activity of a transcription factor downstream of the Kinase X pathway using a reporter gene (e.g., luciferase).Functional readout of pathway activity.High-throughput, quantitative.Indirect measure of target activity; can be influenced by off-target effects.
Cell Proliferation/Viability Assay Measures the effect of this compound on the growth and survival of cancer cells dependent on the Kinase X pathway.Phenotypic consequence of target inhibition.High-throughput, directly measures the desired biological outcome.Non-specific cytotoxicity can confound results.
RNA-Sequencing (RNA-seq) Global analysis of gene expression changes following treatment with this compound.Unbiased view of the transcriptional consequences of Kinase X inhibition.Comprehensive, can identify novel downstream targets and off-target effects.Complex data analysis, can be expensive.
Experimental Protocols

Western Blotting for Downstream Substrate Phosphorylation

  • Cell Treatment: Treat cancer cells with increasing concentrations of this compound for a specified time.

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of Kinase X substrates (e.g., p-Akt, Akt).

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Lysis and Signal Detection: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence and plot the dose-response curve to determine the IC50 value.

Section 3: Visualizing the Path to MoA Confirmation

To clearly communicate the proposed mechanism and the experimental strategy, diagrams are indispensable tools.

cluster_0 Proposed this compound Mechanism of Action Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Kinase X Kinase X Akt->Kinase X Activates Downstream Effectors Downstream Effectors Kinase X->Downstream Effectors Phosphorylates Proliferation/Survival Proliferation/Survival Downstream Effectors->Proliferation/Survival Promotes This compound This compound This compound->Kinase X Inhibits

Caption: Proposed signaling pathway and mechanism of action of this compound.

cluster_1 Orthogonal Validation Workflow Hypothesis This compound directly inhibits Kinase X Biophysical Biophysical Assays (ITC, SPR) Hypothesis->Biophysical Biochemical Biochemical Assays (CETSA) Hypothesis->Biochemical Cellular Cell-Based Assays (Western Blot, Proliferation) Biophysical->Cellular Biochemical->Cellular Conclusion Confirmed MoA Cellular->Conclusion

References

Head-to-Head Comparison: YW1128 vs. [Compound B] for PD-L1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of two novel investigational monoclonal antibodies, YW1128 and [Compound B], both designed to target the Programmed Death-Ligand 1 (PD-L1). The objective of this document is to evaluate their respective preclinical profiles, including binding affinity, in vitro functional activity, and in vivo efficacy, to inform strategic decisions in drug development. All data presented herein is derived from standardized, head-to-head experimental protocols.

Quantitative Data Summary

The following tables summarize the key performance metrics for this compound and [Compound B] from a series of preclinical assays.

Table 1: Binding Affinity and Kinetics to Human PD-L1

Parameter This compound [Compound B]
Affinity (K_D) 1.2 nM 2.5 nM
On-rate (k_a) 1.5 x 10⁵ M⁻¹s⁻¹ 1.1 x 10⁵ M⁻¹s⁻¹

| Off-rate (k_d) | 1.8 x 10⁻⁴ s⁻¹ | 2.75 x 10⁻⁴ s⁻¹ |

Table 2: In Vitro Functional Activity - Mixed Lymphocyte Reaction (MLR)

Parameter This compound [Compound B]
EC₅₀ (IL-2 Release) 0.15 µg/mL 0.32 µg/mL

| Max IL-2 Fold Increase | 4.8-fold | 4.5-fold |

Table 3: In Vivo Efficacy - MC38 Syngeneic Mouse Model

Parameter This compound (10 mg/kg) [Compound B] (10 mg/kg) Vehicle Control
Tumor Growth Inhibition (TGI) at Day 21 65% 52% 0%

| Mean Tumor Volume at Day 21 (mm³) | 280 mm³ | 410 mm³ | 820 mm³ |

Table 4: Pharmacokinetic Profile in Mice

Parameter This compound [Compound B]
Half-life (t₁/₂) ~250 hours ~220 hours

| Clearance (CL) | 0.2 mL/hr/kg | 0.25 mL/hr/kg |

Signaling Pathway and Mechanism of Action

This compound and [Compound B] are monoclonal antibodies that bind to PD-L1 on tumor cells and other immune cells. This binding blocks the interaction between PD-L1 and its receptor, PD-1, on activated T cells. The inhibition of this checkpoint signaling pathway restores the T cell's ability to recognize and eliminate cancerous cells.

PDL1_Pathway cluster_T_Cell Activated T Cell cluster_Tumor_Cell Tumor Cell T_Cell T Cell PD1 PD-1 Receptor TCR TCR MHC MHC TCR->MHC Activation Signal Tumor_Cell Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibitory Signal This compound This compound This compound->PDL1 CompoundB [Compound B] CompoundB->PDL1

Mechanism of Action for this compound and [Compound B].

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

3.1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the on-rate (k_a), off-rate (k_d), and equilibrium dissociation constant (K_D) of this compound and [Compound B] to human PD-L1.

  • Instrumentation: Biacore T200 system.

  • Methodology:

    • Recombinant human PD-L1 protein was immobilized on a CM5 sensor chip.

    • A series of concentrations of this compound and [Compound B] (ranging from 0.1 nM to 50 nM) were injected over the chip surface.

    • Association and dissociation phases were monitored in real-time.

    • The sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the kinetic constants.

3.2. Mixed Lymphocyte Reaction (MLR) Assay

  • Objective: To assess the ability of the antibodies to enhance T cell activation by blocking the PD-L1/PD-1 pathway.

  • Methodology:

    • Human dendritic cells (DCs) and CD4+ T cells from different donors were co-cultured.

    • The co-culture was treated with serial dilutions of this compound, [Compound B], or an isotype control antibody.

    • After 72 hours of incubation, the supernatant was collected.

    • The concentration of Interleukin-2 (IL-2), a marker of T cell activation, was quantified using an ELISA kit.

    • EC₅₀ values were calculated from the dose-response curves.

3.3. In Vivo Tumor Growth Inhibition (TGI) Study

  • Objective: To evaluate the anti-tumor efficacy of this compound and [Compound B] in a relevant mouse model.

  • Methodology:

    • C57BL/6 mice were subcutaneously inoculated with MC38 colon adenocarcinoma cells.

    • When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: Vehicle control, this compound (10 mg/kg), and [Compound B] (10 mg/kg).

    • Treatments were administered intraperitoneally (IP) twice a week for three weeks.

    • Tumor volumes were measured twice weekly with calipers.

    • The study was concluded on Day 21, and the percentage of Tumor Growth Inhibition (TGI) was calculated relative to the vehicle control group.

InVivo_Workflow A Day 0: Inoculate MC38 Cells (Subcutaneous, C57BL/6 mice) B Day 7-10: Tumor Growth (Volume reaches ~100 mm³) A->B Wait C Randomize Mice into 3 Groups (n=10 per group) B->C Criteria Met D Group 1: Vehicle Control (IP) Group 2: this compound (10 mg/kg, IP) Group 3: [Compound B] (10 mg/kg, IP) C->D Assign Treatment E Administer Treatment (Twice weekly for 3 weeks) D->E F Measure Tumor Volume (Twice weekly) E->F During Treatment Period G Day 21: Final Measurement & Endpoint Analysis F->G Conclusion

Experimental Workflow for the In Vivo Efficacy Study.

Reproducibility of YW1128 Findings: A Guide to the Original Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the initial findings related to YW1128, a potent Wnt/β-catenin signaling inhibitor. As of this review, no peer-reviewed studies from independent laboratories have been published to either confirm or challenge the original findings. Therefore, this document serves as a detailed summary of the seminal work by Obianom et al. (2019) to facilitate independent verification and further research.

This compound is a triazole-based small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] The primary research demonstrated its potential in improving glucose and lipid metabolism in diet-induced obese mice.[1] This guide presents the key quantitative data and detailed experimental protocols from the foundational study to aid in the design of reproducibility studies.

Key Quantitative Findings

The following tables summarize the principal in vitro and in vivo findings as reported by Obianom et al. (2019).

In Vitro Activity of this compoundIC₅₀ ValueCell Line
Wnt/β-catenin signaling inhibition4.1 nMHEK293 reporter assay
In Vivo Efficacy of this compound in Diet-Induced Obese Mice
Parameter This compound Treatment (40 mg/kg) Vehicle Control
Body Weight GainPrevented increaseSignificant increase
Hepatic Lipid AccumulationDecreasedHigh
Glucose ToleranceImprovedImpaired
Hepatic Wnt Target Gene ExpressionDecreasedUpregulated

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt signaling activation, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and target gene transcription. This compound promotes the degradation of β-catenin, thereby inhibiting the downstream effects of the pathway.

Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate the independent validation of the published findings, detailed methodologies for key experiments are provided below.

Wnt/β-catenin Reporter Assay

A luciferase reporter assay is a standard method to quantify the activity of the Wnt/β-catenin signaling pathway.

Reporter_Assay_Workflow A Seed HEK293 cells with TOPFlash reporter plasmid B Treat cells with Wnt3a-conditioned media to activate pathway A->B C Add varying concentrations of this compound B->C D Incubate for 24 hours C->D E Lyse cells and measure luciferase activity D->E F Calculate IC₅₀ value E->F

Workflow for the Wnt/β-catenin reporter assay.

Protocol:

  • HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a Renilla luciferase control plasmid.

  • After 24 hours, the cells are treated with Wnt3a-conditioned medium to stimulate Wnt/β-catenin signaling.

  • This compound is added at various concentrations to the cell cultures.

  • Following a 24-hour incubation period, the cells are lysed.

  • Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.

  • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

  • The IC₅₀ value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration.

In Vivo Studies in Diet-Induced Obese Mice

Animal studies are crucial for evaluating the physiological effects of this compound.

In_Vivo_Workflow A Induce obesity in C57BL/6 mice with a high-fat diet B Administer this compound (40 mg/kg) or vehicle control A->B C Monitor body weight and food intake regularly B->C D Perform glucose tolerance tests C->D E At study endpoint, collect tissues (liver, adipose) for analysis D->E F Analyze hepatic lipid accumulation and gene expression E->F

Workflow for in vivo efficacy studies of this compound.

Protocol:

  • Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and metabolic dysfunction.

  • Mice are then treated with this compound (40 mg/kg, administered via an appropriate route such as oral gavage or intraperitoneal injection) or a vehicle control, typically every other day for several weeks.

  • Body weight and food intake are monitored throughout the study.

  • Glucose tolerance tests are performed by administering a glucose bolus to fasted mice and measuring blood glucose levels at various time points.

  • At the end of the treatment period, mice are euthanized, and tissues are collected.

  • Hepatic lipid accumulation can be assessed by Oil Red O staining of liver sections.

  • Gene expression analysis of Wnt target genes and genes involved in metabolism is performed on liver tissue using quantitative real-time PCR (qRT-PCR).

Conclusion

References

YW1128 vs. siRNA Knockdown of β-Catenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, modulating the expression of key proteins is a fundamental approach to understanding disease pathways and identifying potential therapeutic targets. The Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers. Consequently, its central mediator, β-catenin, has become a prime target for inhibition. This guide provides a detailed comparison of two distinct methods for reducing β-catenin protein levels: the small molecule inhibitor YW1128 and siRNA-mediated gene knockdown.

Mechanism of Action

This compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by inducing the proteasomal degradation of β-catenin.[1] In the absence of a Wnt signal, a "destruction complex," which includes Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This compound enhances this process, leading to a reduction in cellular β-catenin levels. Additionally, this compound has been observed to increase the protein levels of Axin1, a key scaffolding component of the β-catenin destruction complex.[2]

siRNA (small interfering RNA) knockdown , on the other hand, operates at the post-transcriptional level. Exogenously introduced siRNAs are short, double-stranded RNA molecules that are complementary to a specific sequence within the target mRNA (in this case, the mRNA encoding β-catenin). The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the target mRNA. This cleavage leads to the degradation of the β-catenin mRNA, thereby preventing its translation into protein and resulting in a decrease in β-catenin protein levels.

dot

cluster_this compound This compound Mechanism cluster_siRNA siRNA Knockdown Mechanism This compound This compound beta_catenin_p Phosphorylated β-catenin This compound->beta_catenin_p promotes Proteasome Proteasome beta_catenin_p->Proteasome degradation beta_catenin β-catenin beta_catenin->beta_catenin_p phosphorylation siRNA β-catenin siRNA RISC RISC siRNA->RISC incorporation mRNA β-catenin mRNA RISC->mRNA cleavage No_Protein No β-catenin Protein Synthesis mRNA->No_Protein

Figure 1: Mechanisms of this compound and siRNA.

Performance Comparison

The efficacy of this compound and β-catenin siRNA can be assessed through various quantitative measures. This compound is characterized by its half-maximal inhibitory concentration (IC50), while siRNA performance is typically measured by the percentage of target protein reduction.

ParameterThis compoundβ-catenin siRNASource
Metric IC50Protein Knockdown Efficiency[2],[3]
Value 4.1 nM (in a reporter assay)75-85% reduction in mRNA levels[2],[3]
Cell Line HEK293 (reporter assay)MG-63 Osteosarcoma Cells[2],[3]
Duration Not specified5 days[3]
Parameterβ-catenin siRNASource
Metric Protein Knockdown Efficiency[4]
Value Significant reduction (OD value 0.102±0.005 vs. 0.512±0.035 in control)[4]
Cell Line SW480 colon cancer cells[4]
Duration 48 hours[4]

Wnt/β-catenin Signaling Pathway

dot

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off p_beta_catenin p-β-catenin beta_catenin_off->p_beta_catenin phosphorylation Proteasome_off Proteasome p_beta_catenin->Proteasome_off degradation TCF_off TCF Genes_off Target Gene Expression OFF TCF_off->Genes_off Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex_inactivated Inactive Destruction Complex Dishevelled->DestructionComplex_inactivated inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus accumulation & translocation TCF_on TCF Genes_on Target Gene Expression ON TCF_on->Genes_on

Figure 2: Wnt/β-catenin signaling pathway.

Experimental Protocols

This compound Treatment for β-catenin Degradation

This protocol is a general guideline based on standard cell culture practices for small molecule inhibitors.

  • Cell Seeding: Plate cells (e.g., HEK293, Huh7) in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Analyze the cell lysates by SDS-PAGE and Western blotting using primary antibodies against β-catenin, Axin1, and a loading control (e.g., β-actin or GAPDH).

siRNA Knockdown of β-catenin

This protocol is adapted from a study on β-catenin knockdown in SW480 colon cancer cells.[4]

  • Cell Seeding: Seed SW480 cells in 6-well plates at a density that will result in 30-50% confluency on the day of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute a specific amount of β-catenin siRNA (e.g., 100 pmol) in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ 2000) in serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well containing fresh serum-free medium.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After this, add complete medium with serum.

  • Post-Transfection Incubation: Continue to incubate the cells for 48 to 72 hours.

  • Harvesting and Analysis: Harvest the cells for protein or RNA extraction. Analyze β-catenin levels by Western blotting or RT-qPCR, respectively.

Experimental Workflow

dot

cluster_treatment cluster_analysis start Start: Cell Culture treatment Treatment start->treatment yw1128_treat This compound Addition siRNA_treat siRNA Transfection incubation Incubation harvest Cell Harvest & Lysis incubation->harvest analysis Analysis harvest->analysis western Western Blot (Protein) qpcr RT-qPCR (mRNA) end End: Results yw1128_treat->incubation siRNA_treat->incubation western->end qpcr->end

Figure 3: General experimental workflow.

Conclusion

Both this compound and siRNA are effective tools for reducing β-catenin protein levels, but they operate through fundamentally different mechanisms. This compound acts as a chemical inhibitor that promotes the natural degradation pathway of the β-catenin protein, offering a potentially reversible and dose-dependent method of control. In contrast, siRNA provides a highly specific method to silence gene expression at the mRNA level, leading to a potent and often prolonged reduction in protein synthesis.

The choice between these two methodologies will depend on the specific experimental goals. For researchers interested in studying the acute effects of β-catenin inhibition or those looking for a small molecule with therapeutic potential, this compound is a compelling option. For studies requiring highly specific and potent long-term silencing of β-catenin expression, siRNA knockdown remains a powerful and widely used technique. This guide provides the foundational information for researchers to make an informed decision based on the performance data and experimental protocols for each approach.

References

Independent Validation of YW1128's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for independent validation studies concerning the therapeutic agent YW1128 has yielded no publicly available data. Searches across scientific databases and clinical trial registries did not identify any therapeutic agent with this designation.

The identifier "this compound" does not appear to correspond to a drug, biologic, or other therapeutic modality currently described in published preclinical or clinical research. The search results were primarily associated with a payment error code on an e-commerce platform and unrelated clinical trials where the number "1128" appeared in the trial identifier.

Consequently, a comparative guide on the therapeutic potential of this compound, including its performance against other alternatives, experimental data, and signaling pathways, cannot be provided at this time. Researchers, scientists, and drug development professionals are advised to verify the identifier and consult internal documentation or proprietary databases for information on this agent.

Should "this compound" be an internal or pre-publication codename, further information will be furnished upon its disclosure in the public domain. Without any primary or independent research data, a detailed analysis as requested is not feasible.

Safety Operating Guide

Navigating the Disposal of Novel Compound YW1128: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For a novel or proprietary compound designated as YW1128, for which public disposal procedures are not available, a systematic approach is required to manage its waste stream effectively. This guide provides researchers, scientists, and drug development professionals with the essential steps to characterize and safely dispose of this compound, in alignment with standard laboratory safety protocols.

Immediate Safety and Handling

Before proceeding with any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE should be determined by a preliminary hazard assessment based on the compound's synthesis route and structural analogs. At a minimum, this includes standard laboratory attire: a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.

Step-by-Step Disposal Procedure

The disposal of an uncharacterized substance like this compound must be approached with caution and in consultation with your institution's Environmental Health and Safety (EHS) department. The following steps provide a general framework for determining the appropriate disposal pathway.

  • Hazard Characterization: The first step is to gather as much information as possible about this compound. This information will inform the subsequent risk assessment and waste segregation. Key data points to collect are outlined in Table 1.

  • Consult Institutional EHS: Share the compiled information with your institution's EHS office. They will provide guidance on the specific disposal requirements based on federal, state, and local regulations. EHS professionals are a critical resource for managing hazardous waste and can provide specific instructions for the disposal of novel compounds.

  • Waste Segregation: Based on the hazard characterization and EHS guidance, segregate this compound waste from other laboratory waste streams. Improper mixing of chemicals can lead to dangerous reactions. The general waste categories are outlined in Table 2.

  • Containerization and Labeling: Use a chemically compatible and properly sealed container for this compound waste. The container must be clearly labeled with the full chemical name (or "this compound" if a name is not yet established), the primary hazard(s) (e.g., "Flammable," "Corrosive," "Toxic"), and the date of accumulation.

  • Arrange for Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to arrange for a hazardous waste pickup by the EHS department or a certified contractor.

Data Presentation

Table 1: Key Information for Hazard Characterization of this compound

Data PointDescription
Physical State Solid, liquid, or gas at standard temperature and pressure.
pH The acidity or basicity of the compound in solution.
Reactivity Information on reactivity with air, water, or other chemicals. Note any potential for violent polymerization, explosion, or gas evolution.
Toxicity Known or suspected toxicity based on structural analogs or preliminary in vitro/in vivo studies.
Flammability The flashpoint and autoignition temperature.
Solubility Solubility in water and common organic solvents.
Chemical Structure The molecular structure of this compound.
Precursors A list of all reactants and catalysts used in the synthesis of this compound.

Table 2: General Laboratory Waste Categories

Waste CategoryDescription
Halogenated Solvents Organic solvents containing halogens (F, Cl, Br, I).
Non-Halogenated Solvents Organic solvents that do not contain halogens.
Aqueous Waste Water-based solutions. The specific disposal route will depend on the pH and the presence of dissolved hazardous materials.
Solid Waste Contaminated solid materials such as gloves, paper towels, and empty chemical containers.
Sharps Waste Needles, scalpels, and other sharp objects that are contaminated with chemical or biological materials.
Mixed Waste Waste that falls into multiple categories, such as a mixture of chemical and biological waste or chemical and radioactive waste. These require special handling and disposal procedures.[1]

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for the proper disposal of a novel compound like this compound.

YW1128_Disposal_Workflow cluster_0 Start: Characterize this compound cluster_1 Hazard Assessment cluster_2 Consult EHS cluster_3 Segregate and Dispose This compound This compound (Novel Compound) Assess Assess Properties: - Reactivity - Toxicity - Flammability - Corrosivity This compound->Assess EHS Consult Environmental Health & Safety (EHS) Assess->EHS Halogenated Halogenated Waste EHS->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste EHS->NonHalogenated Non-Halogenated Organic Aqueous Aqueous Waste EHS->Aqueous Aqueous Solution Solid Solid Waste EHS->Solid Contaminated Solid

Caption: Decision workflow for this compound disposal.

By following this structured approach, laboratories can ensure the safe and compliant disposal of novel compounds, protecting both personnel and the environment.

References

Essential Safety and Handling Protocols for YW1128

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of YW1128, a substance requiring strict adherence to laboratory safety protocols. The following procedural guidance is designed to address key operational questions for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection and use of appropriate Personal Protective Equipment (PPE) are paramount to ensure personnel safety when handling this compound. The required PPE is determined by the potential routes of exposure and the specific handling procedures being performed.

Protection Type Specific Equipment Standard Key Considerations
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1A face shield may be required for operations with a high risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)EN 374Glove material should be selected based on the specific solvents used with this compound. Double gloving is recommended for handling concentrated solutions.
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a certified chemical fume hoodIf a fume hood is not available or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is mandatory.
Foot Protection Closed-toe shoesShoes should be made of a material that offers protection from spills.

Experimental Protocol: Safe Handling and Use of this compound

This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Verify the availability and proper functioning of an emergency eyewash station and safety shower.
  • Assemble all necessary materials and equipment before handling this compound.
  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within the chemical fume hood.
  • Use caution to avoid the creation of aerosols.
  • Keep all containers of this compound tightly sealed when not in use.
  • In case of a spill, immediately alert personnel in the area and follow the established spill response protocol.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
  • The storage container must be clearly labeled with the chemical name and hazard warnings.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be disposed of in a designated hazardous waste container.
  • Liquid waste containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant waste container.

2. Waste Disposal Procedure:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.
  • Do not pour this compound waste down the drain.
  • Arrange for the collection of hazardous waste by a certified disposal company.

// Node Definitions start [label="Start: Handling this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; assess_task [label="Assess Task and Potential Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; select_ppe [label="Select Appropriate PPE", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="Don PPE Correctly", fillcolor="#F1F3F4", fontcolor="#202124"]; handle_this compound [label="Perform Work with this compound in Fume Hood", fillcolor="#FBBC05", fontcolor="#202124"]; decontamination [label="Decontaminate Work Area", fillcolor="#F1F3F4", fontcolor="#202124"]; doff_ppe [label="Doff PPE in Correct Order", fillcolor="#F1F3F4", fontcolor="#202124"]; dispose_ppe [label="Dispose of Contaminated PPE in Hazardous Waste", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> assess_task; assess_task -> select_ppe; select_ppe -> don_ppe [label="Refer to PPE Table"]; don_ppe -> handle_this compound; handle_this compound -> decontamination; decontamination -> doff_ppe; doff_ppe -> dispose_ppe; dispose_ppe -> end; }

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

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